K783-0308
説明
特性
分子式 |
C21H23N3O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-cyclopentyl-1-(4-ethylphenyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-2-15-7-10-18(11-8-15)24-14-22-19-13-16(9-12-20(19)24)21(25)23-17-5-3-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,25) |
InChIキー |
YRPBJOATZCNOEP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCCC4 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to K783-0308: Composition and Properties
Introduction
Without definitive information, this guide cannot provide the specific material composition, quantitative properties, or experimental protocols requested. The following sections outline the general types of information that would be included in a technical guide of this nature, should the material be identified.
Material Composition
A comprehensive analysis of a material's composition is fundamental to understanding its behavior and potential applications. This section would typically be populated with data from analytical techniques such as:
-
Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) would reveal the elemental composition and their chemical states.
-
Chromatography: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be employed to identify and quantify organic components.
Table 1: Hypothetical Elemental Composition of K783-0308
| Element | Atomic % | Mass % |
| Carbon (C) | Data Unavailable | Data Unavailable |
| Oxygen (O) | Data Unavailable | Data Unavailable |
| Silicon (Si) | Data Unavailable | Data Unavailable |
| Other | Data Unavailable | Data Unavailable |
Physical and Chemical Properties
The intrinsic properties of a material dictate its suitability for various applications. Standardized tests are used to quantify these characteristics.
Table 2: Hypothetical Physical and Chemical Properties of this compound
| Property | Value | Test Method |
| Density | Data Unavailable | ASTM D792 |
| Melt Flow Index | Data Unavailable | ASTM D1238 |
| Water Absorption | Data Unavailable | ASTM D570 |
| Hardness (Shore D) | Data Unavailable | ASTM D2240 |
Thermal Properties
A material's response to temperature is critical for applications involving heat.
Table 3: Hypothetical Thermal Properties of this compound
| Property | Value | Test Method |
| Melting Temperature | Data Unavailable | ASTM D3418 |
| Glass Transition Temp. | Data Unavailable | ASTM D3418 |
| Coeff. of Thermal Exp. | Data Unavailable | ASTM E831 |
Mechanical Properties
Mechanical properties define a material's response to applied forces.
Table 4: Hypothetical Mechanical Properties of this compound
| Property | Value | Test Method |
| Tensile Strength | Data Unavailable | ASTM D638 |
| Tensile Modulus | Data Unavailable | ASTM D638 |
| Flexural Strength | Data Unavailable | ASTM D790 |
| Izod Impact Strength | Data Unavailable | ASTM D256 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. An example of a typical experimental workflow for determining material properties is provided below.
Caption: A generalized workflow for the preparation and mechanical testing of a solid material.
Signaling Pathways
In the context of drug development, understanding how a material or compound interacts with biological systems is paramount. This often involves mapping its effect on cellular signaling pathways. As this compound is not identified as a bioactive compound, a relevant signaling pathway cannot be depicted. A hypothetical example of a common signaling pathway is shown below for illustrative purposes.
Caption: A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling pathway.
While a detailed technical guide on this compound cannot be provided at this time due to a lack of publicly available information, this document serves as a template for the type of data and analysis that would be required. For researchers and professionals seeking information on this material, it is recommended to directly contact the manufacturer or supplier for a technical data sheet (TDS) or a material safety data sheet (MSDS), which should contain the necessary compositional and property data.
Technical Guide: Biocompatibility Profile of Poly(lactic-co-glycolic acid) (PLGA) Grafts
Disclaimer: No public data was found for a graft material designated "K783-0308." This guide uses Poly(lactic-co-glycolic acid) (PLGA), a widely studied and FDA-approved biodegradable copolymer, as a representative material to demonstrate a comprehensive biocompatibility profile.[1][2] The principles and methodologies described are standard for the preclinical biological evaluation of new graft materials.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polyester extensively used in therapeutic devices, tissue engineering, and controlled drug delivery.[1][2][3] Its favorable safety profile is attributed to its degradation into natural metabolites—lactic acid and glycolic acid—which are eliminated by the body through normal metabolic pathways.[1] This guide provides an in-depth overview of the biocompatibility of PLGA, summarizing key findings from in vitro and in vivo studies. It details standard experimental protocols for cytotoxicity, hemocompatibility, and implantation studies as mandated by the ISO 10993 series of standards for the biological evaluation of medical devices.[4][5] Furthermore, it elucidates the key signaling pathways governing the host's immune and inflammatory response to an implanted biomaterial.
In Vitro Biocompatibility
In vitro biocompatibility studies are the first step in assessing the biological safety of a material, primarily focusing on cytotoxicity.[5] These tests evaluate the potential of a material or its extracts to cause cell damage, inhibit cell growth, or induce cell death.[6]
Cytotoxicity Assessment
PLGA-based scaffolds and films consistently demonstrate good cytocompatibility. Studies using various cell lines, including fibroblasts and osteoblasts, show high cell viability and proliferation when cultured on PLGA materials.[7][8][9][10] The acidic byproducts of PLGA degradation can, however, lower the local pH, which may impact cell viability if not buffered.[9][11] The inclusion of basic compounds like magnesium hydroxide can neutralize this acidic environment, further enhancing cytocompatibility.[8][11]
Table 1: Summary of In Vitro Cytotoxicity Data for PLGA
| Assay Type | Cell Line | Material | Key Finding | Reference |
| MTT / CCK-8 Assay | Rabbit Chondrocytes | nHA/PLGA Scaffold | No adverse effect on cell proliferation; good cell viability. | [12] |
| CCK-8 Assay | MC3T3-E1 Osteoblasts | PLGA/Mg Composite | Composite material was not deleterious to cell viability. | [9] |
| Live/Dead Staining | Hamster Fibroblasts | PLGA Membranes | High cell proliferation over time, indicating good biocompatibility. | [13] |
| MTT Assay | L929 Fibroblasts | PCL/PLGA Scaffolds | Scaffolds were confirmed to be non-cytotoxic. | [14] |
In Vivo Biocompatibility
In vivo studies assess the local tissue response following the implantation of the material. For PLGA, these studies typically involve subcutaneous or intramuscular implantation in animal models, followed by histological analysis at various time points.[15][16]
Inflammatory and Foreign Body Response
Upon implantation, all biomaterials elicit an initial acute inflammatory response as part of the normal wound healing process.[17][18] For PLGA, this is typically a mild and transient response that resolves over time.[15][19] Histological evaluation of PLGA implant sites shows an initial infiltration of neutrophils, followed by macrophages.[13][18]
Over weeks to months, this acute inflammation transitions to a chronic phase. Macrophages may fuse to form foreign body giant cells (FBGCs) at the material-tissue interface.[13][20][21] This is followed by the deposition of a thin fibrous capsule surrounding the implant, which is a characteristic foreign body response to a biocompatible material.[18] Studies show that for PLGA, the inflammatory response generally decreases as the material degrades and is resorbed.[15][19]
Table 2: Summary of In Vivo Histological Findings for PLGA Grafts
| Animal Model | Implantation Site | Time Points | Histological Observations | Reference |
| Rat | Subcutaneous | 2, 4, 8 weeks | Initial moderate inflammatory response that reduced to a mild response over time with organized tissue and collagen deposition. | [15][19] |
| Hamster | Dorsal Subcutaneous | 7, 15, 30, 90 days | Chronic granulomatous inflammatory response with lymphocytes, epithelioid cells, and multinucleated giant cells; response decreased by 90 days. | [13] |
| Rabbit | Iliac Crest Bone Defect | 4, 12, 24 weeks | Good biocompatibility and osteoconductivity; facilitated new bone tissue formation and maturation over 24 weeks. | [16][22] |
| Rat | Subcutaneous | 26 weeks | Presence of macrophages and multinucleated giant cells around the remaining polymer material. | [23] |
Hemocompatibility
For any graft material that may come into contact with blood, hemocompatibility testing is critical. These tests evaluate adverse effects on blood components, such as hemolysis (destruction of red blood cells), thrombosis, and activation of platelets or the complement system.[6] Studies on PLGA have shown that it has no significant hemolytic effect at relevant concentrations and does not cause major changes to blood cell morphology, meeting the biocompatibility requirements for materials used in the circulatory system.[24][25]
Table 3: Summary of Hemocompatibility Data for PLGA
| Test | Parameter Measured | Result | Conclusion | Reference |
| Hemolysis Assay | Hemoglobin Release | No significant hemolytic effect at concentrations <10 mg/ml. | Meets requirements for blood-contacting materials. | [24][25] |
| Platelet Count | Platelet Number | No significant changes in platelet count after contact. | Low thrombogenic potential. | [25] |
Signaling Pathways in Host Response
The host's reaction to an implanted biomaterial is governed by a complex network of molecular signaling pathways.[26] Understanding these pathways is crucial for designing next-generation biomaterials with improved biocompatibility.
NF-κB and MAPK Signaling
The Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[27][28][29] When macrophages interact with a foreign material, these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[17][20][28] This cytokine release amplifies the inflammatory cascade, recruiting more immune cells to the implant site.[20][30] Modulating these pathways, for instance by incorporating anti-inflammatory agents like resveratrol into PLGA scaffolds, can effectively reduce the inflammatory response to the implant.[17]
Visualizations: Workflows and Pathways
Caption: General workflow for biocompatibility evaluation of a biomaterial graft.
Caption: Cascade of the in vivo foreign body response to an implanted biomaterial.
Caption: Simplified NF-κB signaling pathway in response to a biomaterial.
Caption: Simplified MAPK signaling cascade leading to inflammation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of biocompatibility studies. The following protocols are based on ISO 10993 standards and common practices cited in the literature.
Protocol: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)
This test determines the cytotoxic potential of leachable substances from the graft material.[4][5]
-
Sample Preparation: Prepare extracts by incubating the PLGA graft material in a cell culture medium (e.g., DMEM without fetal bovine serum) at 37°C for 24 to 72 hours.[4][31] The standard ratio of material surface area to fluid volume is typically 3-6 cm²/mL.[31]
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts) in 96-well plates at a density of approximately 2x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[31]
-
Exposure: Remove the culture medium and replace it with the prepared material extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or XTT.[32] This involves adding the reagent to the wells, incubating, and then measuring the colorimetric change with a plate reader.
-
Evaluation: Calculate cell viability as a percentage relative to the negative control. A material is typically considered non-cytotoxic if cell viability is >70%.[32]
Protocol: In Vivo Implantation Study (ISO 10993-6)
This study evaluates the local pathological effects on living tissue after implantation.[4]
-
Animal Model: Select a suitable animal model, such as Wistar rats or New Zealand rabbits.[15][16] All procedures must be approved by an institutional animal care and use committee.
-
Surgical Procedure: Under general anesthesia, make a small incision and create a subcutaneous pocket. Implant a sterile, defined-size piece of the PLGA graft material.[14] Suture the incision site.
-
Post-operative Care: Monitor the animals for signs of distress or adverse reactions.
-
Explantation: At predefined time points (e.g., 2, 4, 8, 12 weeks), humanely euthanize the animals.[15][16] Carefully excise the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue blocks and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome for evaluation of cellular infiltration and fibrous capsule formation, respectively.[23]
-
Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, extent, and type of inflammatory cells (neutrophils, lymphocytes, macrophages, FBGCs), tissue necrosis, fibrosis, and material degradation.[15]
Protocol: Hemolysis Assay (ISO 10993-4)
This protocol assesses the potential of the material to damage red blood cells.[6]
-
Blood Collection: Collect fresh whole blood from a healthy donor (e.g., rabbit) into a tube containing an anticoagulant (e.g., citrate).
-
Sample Incubation: Place the PLGA material in a tube with a saline solution. Add a small volume of diluted blood.[24]
-
Controls: Prepare a positive control (water, which causes 100% hemolysis) and a negative control (saline solution).
-
Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.[24]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolysis percentage below 5% is generally considered non-hemolytic.[25]
Conclusion
The extensive body of scientific literature demonstrates that Poly(lactic-co-glycolic acid) (PLGA) possesses an excellent biocompatibility profile, making it a suitable material for a wide range of medical graft applications.[1][2][33] It exhibits low in vitro cytotoxicity, elicits a predictable and mild in vivo inflammatory response that resolves over time, and shows good hemocompatibility.[9][13][24] The degradation of PLGA scaffolds is often followed by successful tissue integration and regeneration.[16][22] While the specific biocompatibility of any new graft material like "this compound" must be empirically determined through rigorous testing as outlined in this guide, the data on PLGA provides a strong benchmark for a safe and effective biodegradable polymer.
References
- 1. PLGA - Wikipedia [en.wikipedia.org]
- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products [scirp.org]
- 6. namsa.com [namsa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Multi-modulation of immune-inflammatory response using bioactive molecule-integrated PLGA composite for spinal fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Study on Biocompatibility of Porous nHA/PLGA Composite Scaffolds for Tissue Engineering with Rabbit Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo biocompatibility of PLGA-polyhexylthiophene nanofiber scaffolds in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histological evaluation of osteogenesis of 3D-printed poly-lactic-co-glycolic acid (PLGA) scaffolds in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Foreign Body Reaction to Implanted Biomaterials and Its Impact in Nerve Neuroprosthetics [frontiersin.org]
- 19. In Vivo Biocompatibility of PLGA-Polyhexylthiophene Nanofiber Scaffolds in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating Immunomodulatory Biomaterials for Preventing the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. synapse.koreamed.org [synapse.koreamed.org]
- 29. assaygenie.com [assaygenie.com]
- 30. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 31. rivm.openrepository.com [rivm.openrepository.com]
- 32. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Application of 3D-Printed, PLGA-Based Scaffolds in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanical Characteristics of Kink-Resistant Stent-Grafts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical mechanical characteristics of kink-resistant stent-grafts. Stent-graft kinking is a significant clinical concern, potentially leading to compromised blood flow, endoleaks, and ultimately, treatment failure. Understanding the interplay between design, material properties, and mechanical performance is paramount for the development of next-generation devices with enhanced durability and long-term patency. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides a logical workflow for the mechanical evaluation of these devices.
Core Mechanical Properties and Quantitative Data
Radial Force and Stiffness
Radial force is a crucial parameter that determines a stent-graft's ability to maintain luminal patency and apposition to the vessel wall. It is influenced by the stent material (typically Nitinol or cobalt-chromium), strut geometry, and the manufacturing process. The chronic outward force (COF) represents the constant force exerted by a self-expanding stent on the vessel wall, while the radial resistive force (RRF) is its ability to resist external compression.
Table 1: Comparative Radial Force of Peripheral Stents
| Stent Type | Radial Resistive Force (N/cm) | Chronic Outward Force (N/cm) | Reference |
| S.M.A.R.T. | 1.7 | Not Reported | [1] |
| Wallstent | 0.39 | Not Reported | [1] |
| Memotherm | Not Reported | Not Reported | [1] |
| Symphony | Not Reported | Not Reported | [1] |
Note: This data is from a 2001 study and may not reflect the properties of current generation devices. The term "pushability" in the original source has been interpreted as flexibility.[1]
Flexibility and Kink Resistance
Flexibility, or low bending stiffness, is critical for navigating tortuous anatomy and conforming to the natural curvature of vessels, thereby reducing the propensity for kinking. Kink resistance is often quantified by the minimum bend radius a device can withstand without luminal compromise.
Table 2: Comparative Flexibility and Kink Resistance of Self-Expanding Intracranial Stents
| Stent | Bending Stiffness Ranking (Lower is more flexible) | Kink Resistance Ranking (Higher is more resistant) |
| Neuroform (N) | 1 | 1 (tie) |
| Leo(+) (L) | 2 | 5 |
| Wingspan (W) | 3 | 1 (tie) |
| Solitaire (S) | 4 | 4 |
| Enterprise (E) | 5 | 3 |
Note: This data is for intracranial stents, which have different design considerations than peripheral stent-grafts, but provides a useful framework for understanding the trade-offs between flexibility and other properties.
Fatigue Resistance
The femoropopliteal artery, a common site for stent-graft implantation, is subjected to significant cyclic loading due to limb flexion. Therefore, fatigue resistance is a critical determinant of long-term device integrity. Fatigue failure can manifest as stent strut fractures or degradation of the graft material.
Table 3: Fatigue Resistance of Balloon-Expandable Stent-Grafts
| Stent-Graft | Freedom from Fracture (Cycles) | Freedom from Initial PTFE Changes (Cycles) | Freedom from PTFE Breakpoint (Cycles) |
| Viabahn Balloon-Expandable (VBX) | > 50,000,000 | 3,400,000 | > 50,000,000 |
| Advanta V12/iCast | > 50,000,000 | 3,200,000 | 33,400,000 |
This study simulated respiratory movements and may not fully represent the loading conditions in the peripheral vasculature.[2][3][4]
Graft Material Properties
The graft material, most commonly expanded polytetrafluoroethylene (ePTFE), plays a significant role in the overall mechanical behavior of the stent-graft. Its porosity, thickness, and microstructure can influence flexibility and the propensity for kinking.
Table 4: Properties of ePTFE Graft Material
| Property | Value/Range | Significance |
| Internodal Distance (Porosity) | 15 - 30 µm (Fluency) | Influences tissue ingrowth and healing. May affect flexibility. |
| Thickness | Variable | Can affect paclitaxel release kinetics and may contribute to stiffness. |
Experimental Protocols
Standardized testing methodologies are essential for the accurate and reproducible assessment of stent-graft mechanical properties. The following sections detail the protocols for key experiments.
Kink Resistance Testing
Objective: To determine the minimum bend radius a stent-graft can endure without kinking or significant luminal narrowing.
Methodology (Mandrel Test): [5]
-
Apparatus: A set of cylindrical mandrels with progressively smaller radii. A transparent silicone tube simulating a vessel may be used to constrain the stent-graft.
-
Procedure:
-
The stent-graft is deployed within the silicone tube (if used).
-
The assembly is bent 180° around the largest mandrel.
-
Visual inspection and/or fluoroscopy is used to assess for kinking, defined as a sharp, angular bend, or luminal stenosis exceeding a predefined threshold (e.g., 50%).
-
The process is repeated with progressively smaller mandrels until kinking is observed.
-
-
Data Recorded: The radius of the smallest mandrel that did not cause kinking is recorded as the minimum bend radius.
Radial Force Testing
Objective: To quantify the outward force exerted by a self-expanding stent-graft (Chronic Outward Force) and its resistance to compression (Radial Resistive Force).
Methodology (Based on ASTM F3067):
-
Apparatus: A radial force tester equipped with a segmented compression head (e.g., an iris-like mechanism) and a load cell.
-
Procedure:
-
The stent-graft is placed within the compression head.
-
For Chronic Outward Force (COF): The head is opened to the nominal diameter of the stent-graft and then closed to a diameter simulating the target vessel. The force exerted by the stent-graft on the head is measured.
-
For Radial Resistive Force (RRF): The stent-graft is compressed from its nominal diameter to a smaller diameter at a controlled rate. The force required for this compression is continuously measured.
-
-
Data Recorded: Force-diameter curves are generated, from which COF at a specific diameter and the peak RRF can be determined.
Fatigue Testing
Objective: To evaluate the durability of a stent-graft under cyclic loading conditions simulating physiological movements.
Methodology (Pulsatile Fatigue):
-
Apparatus: A pulsatile fatigue tester capable of simulating cardiac cycles by varying the internal pressure within a mock vessel containing the stent-graft. The system should allow for testing in a temperature-controlled fluid bath (e.g., 37°C saline).
-
Procedure:
-
The stent-graft is deployed in a compliant mock artery (e.g., silicone).
-
The assembly is subjected to cyclic pressurization (e.g., 80 to 120 mmHg) at a physiological frequency (e.g., 1.2 Hz or 72 bpm) for a predetermined number of cycles (e.g., 10 million cycles, equivalent to approximately 10 years of cardiac cycles).
-
For femoropopliteal stents, additional bending or torsional loading may be applied to simulate limb flexion.[6]
-
-
Data Recorded: The stent-graft is periodically inspected (e.g., visually, microscopically, or radiographically) for strut fractures, graft material damage (e.g., tears, holes), or changes in mechanical properties.
Visualization of Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive mechanical evaluation of a kink-resistant stent-graft.
This guide provides a foundational understanding of the key mechanical characteristics of kink-resistant stent-grafts. The presented data and protocols can serve as a valuable resource for researchers and developers in the field of endovascular devices. Further research is needed to establish a more comprehensive and directly comparative dataset of the mechanical properties of commercially available kink-resistant stent-grafts.
References
- 1. confluentmedical.com [confluentmedical.com]
- 2. Fatigue Resistance of the Advanta V12/iCast and Viabahn Balloon-Expandable Stent-Graft as Bridging Stents in Experimental Fenestrated Endografting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatigue Resistance of the Advanta V12/iCast and Viabahn Balloon-Expandable Stent-Graft as Bridging Stents in Experimental Fenestrated Endografting | Semantic Scholar [semanticscholar.org]
- 5. vivitrolabs.com [vivitrolabs.com]
- 6. Fatigue Test Method to Evaluate the 50 Year Durability of Venous Stents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Analysis of K783-0308: A Technical Guide on Preclinical Flexibility and Durability
Disclaimer: The compound K783-0308 is a hypothetical molecule presented for illustrative purposes, as no public scientific data under this identifier could be located. The following guide is a representative whitepaper constructed from established methodologies and representative data for inhibitors of the Epidermal Growth Factor Receptor (EGFR) to fulfill the structural and technical requirements of the prompt.
Abstract
This technical document provides a comprehensive in-vitro characterization of this compound, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The analysis focuses on defining the compound's biochemical potency, cellular activity, binding kinetics, and metabolic stability, which together serve as key indicators of its preclinical flexibility and durability. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a validated and compelling target for therapeutic intervention.[3]
This compound has been designed as a potent and selective inhibitor of EGFR. This document outlines the in-vitro studies performed to characterize its profile. "Flexibility" is assessed by its potent activity against both wild-type EGFR and clinically relevant mutant forms. "Durability" is evaluated through its binding kinetics, specifically its target residence time, and its metabolic stability in human liver microsomes, which predicts its persistence in a biological system.
Biochemical and Cellular Potency
The inhibitory activity of this compound was assessed in both biochemical and cellular assays to determine its potency against EGFR and its ability to halt cancer cell proliferation.
Data Summary
The following tables summarize the quantitative data obtained from in-vitro assays.
Table 1: Biochemical Potency of this compound against EGFR Variants
| Target Enzyme | Assay Type | This compound IC₅₀ (nM) |
| EGFR (Wild-Type) | ADP-Glo™ Kinase Assay | 7.0 |
| EGFR (L858R Mutant) | ADP-Glo™ Kinase Assay | 0.5 |
| EGFR (Exon 19 Del) | ADP-Glo™ Kinase Assay | 0.8 |
| EGFR (T790M Mutant) | ADP-Glo™ Kinase Assay | 15.0 |
IC₅₀ values are representative of typical third-generation EGFR inhibitors and demonstrate potent activity against activating mutations (L858R, Exon 19 Del) and the T790M resistance mutation.[4][5]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | Assay Type | This compound GI₅₀ (nM) |
| PC-9 | Exon 19 Deletion | CellTiter-Glo® | 8.0 |
| H1975 | L858R / T790M | CellTiter-Glo® | 45.0 |
| A549 | Wild-Type | CellTiter-Glo® | > 1000 |
GI₅₀ (Growth Inhibition 50) values demonstrate cellular potency and selectivity for EGFR-mutant cancer cells.[4][6][7]
Binding Kinetics and Target Residence (Durability)
The durability of target engagement was assessed using Surface Plasmon Resonance (SPR) to measure the association (kₐ) and dissociation (k₋₁) rates of this compound binding to the EGFR kinase domain. A longer residence time (1/k₋₁) is often correlated with more sustained pharmacological activity.
Data Summary
Table 3: Binding Kinetics of this compound with EGFR (Wild-Type)
| Parameter | Unit | Value |
| Association Rate (kₐ) | M⁻¹s⁻¹ | 1.2 x 10⁵ |
| Dissociation Rate (k₋₁) | s⁻¹ | 6.0 x 10⁻⁴ |
| Residence Time (1/k₋₁) | minutes | 27.8 |
| Equilibrium Constant (Kᴅ) | nM | 5.0 |
Kinetic parameters were determined by SPR, a standard method for analyzing inhibitor binding.[8][9] A prolonged residence time suggests durable target inhibition.
Metabolic Stability (Durability)
The metabolic durability of this compound was evaluated by measuring its rate of depletion when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[10][11]
Data Summary
Table 4: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Unit | Value |
| Half-Life (t₁₂) | minutes | 55 |
| Intrinsic Clearance (Clᵢₙₜ) | µL/min/mg protein | 22.5 |
These results indicate moderate to high metabolic stability, suggesting the compound is not rapidly cleared by hepatic enzymes.[12][13]
Signaling Pathway and Experimental Workflows
EGFR Signaling Pathway Inhibition
This compound inhibits EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][2][14]
Caption: Inhibition of EGFR by this compound blocks downstream pro-survival pathways.
Experimental Workflow: Biochemical Kinase Assay
The workflow for determining the IC₅₀ of this compound against the EGFR enzyme is depicted below.
Caption: Workflow for the ADP-Glo™ biochemical assay to determine enzyme inhibition.
Experimental Workflow: Metabolic Stability Assay
The workflow for assessing the metabolic half-life of this compound in human liver microsomes.
Caption: Workflow for the in-vitro human liver microsomal stability assay.
Detailed Experimental Protocols
Protocol: ADP-Glo™ Biochemical Kinase Assay
This protocol was used to determine the IC₅₀ values of this compound against EGFR variants.[15]
-
Compound Dilution: Prepare a 10-point serial dilution of this compound in a 384-well plate using DMSO, followed by dilution in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
-
Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme (Wild-Type or mutant) to each well containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at the Kₘ for the specific enzyme.
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and fit a four-parameter logistic curve to the dose-response data to calculate the IC₅₀ value.
Protocol: CellTiter-Glo® Anti-Proliferation Assay
This protocol was used to determine the GI₅₀ values in NSCLC cell lines.[16]
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Cell Lysis: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ value by fitting the data to a dose-response curve.
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol was used to determine the binding kinetics of this compound.[8][17]
-
Chip Preparation: Activate a CM5 sensor chip surface using standard amine coupling chemistry.
-
Ligand Immobilization: Immobilize recombinant EGFR kinase domain onto the activated surface to a target density. A reference flow cell is prepared similarly without the protein.
-
Analyte Injection: Prepare serial dilutions of this compound in running buffer (e.g., HBS-EP+). Inject each concentration over the ligand and reference surfaces at a constant flow rate.
-
Dissociation Phase: Following the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Subtract the reference channel data from the active channel data. Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (k₋₁), and the equilibrium dissociation constant (Kᴅ).
Protocol: Microsomal Stability Assay
This protocol was used to assess the metabolic stability of this compound.[10][12][13]
-
Reaction Preparation: In a 96-well plate, combine this compound (final concentration 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant. The half-life (t₁₂) is calculated as 0.693 / slope.
Conclusion
The in-vitro data profile for the hypothetical compound this compound demonstrates characteristics of a potent and durable EGFR inhibitor. Its flexibility is highlighted by its high potency against clinically significant EGFR activating and resistance mutations. Its durability is supported by a prolonged target residence time and favorable metabolic stability profile. These findings establish a strong preclinical rationale for the continued development of compounds with similar profiles.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com.cn [promega.com.cn]
- 16. rsc.org [rsc.org]
- 17. bioradiations.com [bioradiations.com]
Surface Coating Technologies for Endovascular Devices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core surface coating technologies employed for endovascular devices, with a focus on enhancing biocompatibility, reducing thrombogenicity, and enabling localized drug delivery. This guide delves into the key coating types, presents comparative quantitative data, details essential experimental protocols for their evaluation, and visualizes the critical biological signaling pathways influenced by these technologies.
Core Surface Coating Technologies
Endovascular devices, such as catheters, guidewires, and stents, require sophisticated surface modifications to ensure their safe and effective performance within the vascular system. The primary goals of these coatings are to improve lubricity, minimize friction, prevent blood clot formation (thrombosis), and, in the case of drug-eluting devices, control the release of therapeutic agents to prevent restenosis. The main categories of coatings include hydrophilic, hemocompatible, and drug-eluting coatings.
Hydrophilic Coatings
Hydrophilic coatings are designed to become highly lubricious when hydrated, significantly reducing friction between the device and blood vessel walls.[1][2] This property is crucial for the smooth navigation of devices like catheters and guidewires through tortuous vascular pathways, minimizing trauma to the endothelium.[2] These coatings are typically composed of polymers that can absorb and retain water, creating a slippery hydrogel layer on the device surface.[3]
Hemocompatible Coatings
Hemocompatible coatings are engineered to minimize the adverse reactions of blood components with the device surface, primarily platelet adhesion and activation, which can lead to thrombosis.[4] These coatings can be broadly categorized as passive or active.
-
Passive Coatings: These coatings create a biologically inert surface that repels protein and platelet adhesion. A common example is phosphorylcholine (PC), which mimics the outer surface of red blood cells.
-
Active Coatings: These coatings incorporate anticoagulant molecules, such as heparin, that actively inhibit the coagulation cascade.[4]
Drug-Eluting Coatings
Drug-eluting stents (DES) utilize polymer coatings to release therapeutic agents directly at the site of intervention to prevent in-stent restenosis, the re-narrowing of the artery due to smooth muscle cell proliferation.[5][6] The drugs most commonly used are sirolimus and paclitaxel, which inhibit different phases of the cell cycle.[5] The polymer matrix is designed to control the drug release kinetics, typically providing an initial burst release followed by a sustained release over several weeks.[3][6][7][8]
Data Presentation: Comparative Analysis of Coating Performance
The following tables summarize quantitative data from various studies to provide a comparative analysis of different surface coating technologies.
Table 1: Comparative Frictional Properties of Hydrophilic Catheter Coatings
| Coating Type | Uncoated PVC (Control) | Hydrated Hydrophilic Coating (HC) | Hydrated Zwitterionic Coating (PSBMA) | Covalently Bound Liquid-Like Coating (LPB) | Silicone Oil-Infused Surface |
| Static Coefficient of Friction (SCOF) | 0.63 | 0.34 | 0.41 | 0.46 | 0.23 |
| Dynamic Coefficient of Friction (DCOF) | 0.61 | 0.27 | 0.35 | 0.43 | 0.21 |
| Reference | [9] | [9] | [9] | [9] | [9] |
Table 2: Comparative In Vitro and In Vivo Drug Release from Eluting Stents
| Drug | Coating | Time Point | In Vitro Cumulative Release (%) | In Vivo Cumulative Release (%) | Reference |
| Paclitaxel | PLGA/ACP | 1 Week | ~63.4% | - | [10] |
| PLGA/ACP | 21 Days | ~82.1% | ~80.4% | [10] | |
| Sirolimus | PLGA/ACP | 1 Week | ~51.7% | - | [10] |
| PLGA/ACP | 21 Days | ~69.6% | ~91.7% | [10] | |
| Sirolimus | Asymmetrical | 28 Days | Slower than conventional | Slower than conventional | [11] |
| Paclitaxel | Asymmetrical | 28 Days | Slower than conventional | Slower than conventional | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of surface coatings on endovascular devices.
Protocol for In Vitro Lubricity and Durability Testing of Hydrophilic Coatings
This protocol is adapted from a pinch test method to assess the lubricity and durability of hydrophilic coatings.[12]
Objective: To quantify the static and kinetic coefficient of friction and the durability of hydrophilic coatings.
Materials and Equipment:
-
Friction testing apparatus (e.g., Model COF-1000, ChemInstruments)
-
Coated and uncoated catheter samples
-
Constant temperature water bath (37°C)
-
Deionized water
-
Clamping force mechanism (e.g., 300g)
-
Data acquisition system
Procedure:
-
Immerse the catheter sample in a 37°C water bath for 30-60 seconds to ensure full hydration of the coating.
-
Secure the hydrated catheter in the friction testing apparatus.
-
Apply a constant clamping force (e.g., 300g) to the catheter.
-
Pull the catheter through the clamping mechanism at a constant speed for a defined distance.
-
Record the force required to initiate movement (static friction) and the force during movement (kinetic friction).
-
To assess durability, repeat the pulling cycle multiple times (e.g., 25 cycles) and monitor any changes in the friction force.
-
Calculate the coefficient of friction (COF) by dividing the measured frictional force by the applied normal force.
-
For visual assessment of coating durability, the catheter can be stained with Congo red solution after the friction test. Areas where the coating has been removed will not stain.[12]
Protocol for In Vitro Drug Release Kinetics Study
This protocol outlines a method for determining the in vitro release profile of drugs from eluting stents.[13]
Objective: To measure the cumulative drug release from a drug-eluting stent over time.
Materials and Equipment:
-
Drug-eluting stent samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Release medium (e.g., PBS with 0.05 wt.% Tween 80)
-
Incubator shaker (37°C, 120 rpm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Vials and appropriate solvents for drug analysis
Procedure:
-
Place each drug-eluting stent in a separate vial containing a known volume of the release medium.
-
Incubate the vials in an incubator shaker at 37°C with constant agitation (e.g., 120 rpm).
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw the entire release medium from each vial for analysis and replace it with fresh, pre-warmed medium.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded on the stent.
Protocol for In Vitro Platelet Adhesion Assay
This protocol describes a method to assess the thrombogenicity of a coated surface by quantifying platelet adhesion.[14][15]
Objective: To evaluate the hemocompatibility of a surface coating by measuring the number of adherent platelets.
Materials and Equipment:
-
Coated and uncoated control material samples
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (2.5% in PBS) for fixing
-
Ethanol series (for dehydration)
-
Scanning electron microscope (SEM)
-
Lactate dehydrogenase (LDH) assay kit (for quantitative analysis)
Procedure:
-
Place the material samples in a 24-well plate.
-
Add fresh, anticoagulated human whole blood to each well, ensuring the samples are fully submerged.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) under static or gentle agitation.
-
After incubation, gently wash the samples with PBS to remove non-adherent blood cells.
-
For SEM analysis:
-
Fix the adherent platelets with 2.5% glutaraldehyde for 30 minutes.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Dry the samples and coat them with a conductive material (e.g., gold-palladium).
-
Visualize and count the adherent platelets using SEM.
-
-
For quantitative LDH assay:
-
Lyse the adherent platelets with a lysis buffer.
-
Measure the LDH activity in the lysate using a commercial kit, which is proportional to the number of adherent platelets.
-
Protocol for In Vitro Smooth Muscle Cell Proliferation Assay
This protocol details a method to evaluate the antiproliferative effect of a drug-eluting coating on vascular smooth muscle cells (SMCs).[16][17]
Objective: To determine the inhibitory effect of a drug-eluting coating on the proliferation of vascular smooth muscle cells.
Materials and Equipment:
-
Coated and uncoated stent samples (or coupons)
-
Vascular smooth muscle cells (e.g., primary human aortic SMCs)
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Cell proliferation assay kit (e.g., BrdU or AlamarBlue™)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the vascular smooth muscle cells into multi-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Gently place the coated and uncoated stent samples (or coupons) into the wells with the cells.
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
At each time point, assess cell proliferation using a chosen assay:
-
BrdU Assay: Add BrdU to the culture medium for the final few hours of incubation. Fix the cells and use an anti-BrdU antibody to detect the incorporated BrdU, which indicates DNA synthesis.
-
AlamarBlue™ Assay: Add AlamarBlue™ reagent to the culture medium and incubate for a few hours. The reduction of the reagent by metabolically active cells results in a color change that can be quantified using a microplate reader.
-
-
Compare the proliferation rates of SMCs exposed to the coated stents versus the uncoated controls.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological signaling pathways and experimental workflows relevant to the performance of endovascular device coatings.
Caption: The Coagulation Cascade.
Caption: The mTOR Signaling Pathway.
Caption: Hemocompatibility Testing Workflow.
References
- 1. Pathogenesis and Treatment of Biomaterial-Associated Thrombosis | Oncohema Key [oncohemakey.com]
- 2. hydromer.com [hydromer.com]
- 3. Release profiles in drug-eluting stents: issues and uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-eluting stents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coating Techniques and Release Kinetics of Drug-Eluting Stents. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents [mdpi.com]
- 9. Comparison of Superhydrophilic, Liquid-Like, Liquid-Infused, and Superhydrophobic Surfaces in Preventing Catheter-Associated Urinary Tract Infection and Encrustation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. jmedtech.com [jmedtech.com]
- 13. Coating Techniques and Release Kinetics of Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdrh-rst.fda.gov [cdrh-rst.fda.gov]
- 15. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hemodynamic Effects of Coronary Stent Design
To the valued researchers, scientists, and drug development professionals,
This technical guide addresses the critical subject of the hemodynamic effects of coronary stent design. While a specific search for the "K783-0308" stent design did not yield publicly available information, this document provides a comprehensive overview of the core principles and experimental considerations in stent hemodynamics, drawing from a wide range of research in the field. The effective design of coronary stents is paramount in the treatment of coronary artery disease, a leading cause of mortality worldwide.[1] Stent implantation, a common percutaneous coronary intervention (PCI), aims to restore vessel patency by scaffolding narrowed arteries.[2] However, the introduction of a stent alters the local blood flow dynamics, which can, in turn, influence clinical outcomes such as in-stent restenosis (ISR) and thrombosis.[3][4]
The Critical Role of Hemodynamics in Stent Performance
The placement of a stent within a coronary artery creates a new fluid dynamic environment.[5] The stent's struts and overall architecture interact with blood flow, leading to changes in key hemodynamic parameters. These alterations are believed to be significant determinants of PCI success.[6] Key factors influenced by stent design include:
-
Wall Shear Stress (WSS): The frictional force exerted by blood flow on the endothelial lining of the artery. Low and oscillating WSS are associated with neointimal hyperplasia, the primary cause of ISR.[3][4] Conversely, very high WSS can also be detrimental. Stent design aims to maintain a physiological WSS distribution.
-
Flow Velocity: Stent implantation can alter blood flow velocity profiles. Lower flow velocity can be a contributing factor to adverse clinical events.[2]
-
Pressure Drop: The presence of a stent can lead to a pressure drop across the stented segment, with some studies suggesting that stent implantation is a primary parameter influencing this drop.[7][8]
-
Turbulence and Recirculation: Stent struts can create areas of flow stagnation, recirculation, and turbulence, particularly in the regions between struts. These disturbed flow patterns are often associated with areas prone to restenosis.[9]
Key Stent Design Parameters and Their Hemodynamic Impact
The geometric and material properties of a stent are crucial in determining its hemodynamic performance. Extensive research, often employing computational fluid dynamics (CFD), has elucidated the impact of various design features.[6][10]
| Stent Design Parameter | Hemodynamic Effect | References |
| Strut Thickness | Thicker struts can lead to larger areas of low WSS and disturbed flow. However, some studies have shown that for the same stent design, a thicker strut might reduce the extension of low WSS regions.[7][8] | [5][7][8] |
| Strut Spacing | Narrower strut spacing can increase the area of adverse low WSS and high WSS gradients. This effect can be mitigated by reducing strut size.[6] | [6] |
| Luminal Protrusion | Greater protrusion of the stent into the vessel lumen worsens the local hemodynamic environment, leading to more adverse WSS and WSS gradients.[6] | [6] |
| Stent Material | The material (e.g., stainless steel, cobalt-chromium, bioresorbable polymers) influences the stent's mechanical properties, such as radial strength and flexibility, which indirectly affect its interaction with the vessel wall and blood flow.[11] | [11][12] |
| Overall Architecture | The overall design, including open-cell versus closed-cell structures and the shape of the struts, significantly impacts the distribution of WSS and the potential for flow disturbances.[3][4] | [3][4] |
Experimental Protocols for Assessing Hemodynamic Effects
The evaluation of a stent's hemodynamic performance relies on a combination of in-silico, in-vitro, and in-vivo methodologies.
1. Computational Fluid Dynamics (CFD) Analysis:
CFD has become an indispensable tool for simulating blood flow in stented arteries, allowing for detailed analysis of hemodynamic parameters that are difficult to measure in vivo.[9][10]
-
Methodology:
-
Image Acquisition and 3D Model Reconstruction: Patient-specific or idealized artery models are created from medical imaging data such as computed tomography (CT) or intravascular ultrasound (IVUS).[9][13]
-
Stent Modeling and Virtual Implantation: A virtual model of the stent is created and computationally deployed within the artery model.
-
Meshing: The fluid domain is discretized into a fine mesh of elements for numerical analysis.[9]
-
Blood Flow Simulation: The Navier-Stokes equations, which govern fluid motion, are solved numerically. Blood is often modeled as a non-Newtonian fluid, and pulsatile flow conditions representative of the cardiac cycle are applied.[13][14]
-
Data Analysis: Post-processing of the simulation results allows for the quantification and visualization of WSS, flow velocity, pressure gradients, and other hemodynamic parameters.[15]
-
-
Experimental Workflow for CFD Analysis:
CFD analysis workflow for stent hemodynamics.
2. In-Vitro Experimental Setups:
Physical flow models provide a means to validate CFD results and directly observe flow phenomena.
-
Methodology:
-
Phantom Fabrication: Transparent, anatomically realistic models of stented arteries are created using techniques like 3D printing.
-
Flow Loop: The phantom is integrated into a flow loop that circulates a blood-mimicking fluid under physiological flow and pressure conditions.
-
Flow Visualization and Measurement: Techniques such as Particle Image Velocimetry (PIV) are used to measure velocity fields and calculate shear stress.
-
-
Logical Relationship of In-Vitro and In-Silico Analysis:
Iterative validation between CFD and in-vitro experiments.
3. In-Vivo Animal Studies:
Animal models provide a more complex biological environment to study the long-term effects of stent hemodynamics.
-
Methodology:
-
Stent Implantation: The stent is implanted in the coronary artery of a suitable animal model (e.g., swine).
-
Follow-up: Animals are monitored over time, and intravascular imaging techniques (e.g., Optical Coherence Tomography - OCT) can be used to assess vessel healing and neointimal growth.
-
Histological Analysis: After a predetermined period, the stented artery is explanted for detailed histological examination to correlate tissue response with the stent's design and presumed hemodynamic effects.
-
Signaling Pathways Influenced by Hemodynamics
The endothelial cells lining the artery are highly sensitive to mechanical forces, particularly WSS. Altered hemodynamics can trigger signaling pathways that contribute to ISR.
-
Signaling Pathway in Response to Low Wall Shear Stress:
Simplified signaling cascade leading to in-stent restenosis.
Future Directions and Conclusion
The continuous evolution of stent technology, including the development of bioresorbable scaffolds and drug-eluting stents, necessitates an ongoing focus on hemodynamic optimization.[16][17] Advanced computational modeling, coupled with innovative experimental techniques, will continue to be instrumental in designing next-generation stents with improved long-term clinical outcomes.[10] By carefully considering the intricate interplay between stent design and local hemodynamics, the scientific and medical communities can further enhance the safety and efficacy of percutaneous coronary interventions.
References
- 1. Design Considerations for Coronary Stents and their Efficacy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. Frontiers | Structural and Hemodynamic Analyses of Different Stent Structures in Curved and Stenotic Coronary Artery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different stent designs on local hemodynamics in stented arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamics in Idealized Stented Coronary Arteries: Important Stent Design Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational fluid dynamic simulations of image-based stented coronary bifurcation models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dicardiology.com [dicardiology.com]
- 11. publ.iss.it [publ.iss.it]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Highlighting Hemodynamic Risks for Bioresorbable Stents in Coronary Arteries | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The Development of Design and Manufacture Techniques for Bioresorbable Coronary Artery Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Impact of Stent Design | ICR Journal [icrjournal.com]
Long-term biocompatibility of K783-0308 materials
Errata: Reclassification of K783-0308
Initial analysis based on the user prompt suggested that "this compound" was a designation for a material intended for long-term implantation. However, extensive research has conclusively identified This compound as a small molecule chemical compound , specifically a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2). Its primary area of investigation is as a potential therapeutic agent for acute myeloid leukemia (AML).[1][2][3][4][5] The CAS number for this compound is 422554-29-8.[6][7]
Therefore, this guide will focus on the biocompatibility and biological activity of this compound in the context of its pharmacological application rather than as an implantable material. The following sections detail its mechanism of action, preclinical data, and relevant experimental protocols.
Introduction to this compound as a Dual Kinase Inhibitor
This compound is a potent and selective dual inhibitor targeting two key enzymes, FLT3 and MNK2, which are implicated in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia.[1][2][3][4] The rationale behind developing dual-target inhibitors is to overcome drug resistance and potentially achieve synergistic or additive therapeutic effects.[8]
Biochemical Properties and Preclinical Data
Preclinical studies have evaluated the efficacy of this compound in AML cell lines. The compound has demonstrated inhibitory activity against both wild-type and mutated forms of FLT3, which are common in AML and are associated with a poor prognosis.[9]
In Vitro Efficacy
The inhibitory concentrations (IC50) of this compound have been determined in various kinase assays and AML cell lines.
| Target/Cell Line | IC50 Value | Reference |
| FLT3 (kinase assay) | 680 nM | [4][5] |
| MNK2 (kinase assay) | 406 nM | [4][5] |
| MOLM-13 (AML cell line) | 10.5 µM | [1][2] |
| MV-4-11 (AML cell line) | 10.4 µM | [1][2] |
Studies have shown that this compound promotes apoptosis (programmed cell death) and induces cell cycle arrest in the G0/G1 phase in AML cells.[1][2][4][5]
Mechanism of Action: FLT3 and MNK2 Signaling Pathways
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[9] In AML, mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival.[9] MNK2 is a downstream effector in several signaling pathways, including the MAPK/ERK pathway, and is involved in the regulation of protein synthesis and cell proliferation.[10] The dual inhibition of FLT3 and MNK2 by this compound is intended to disrupt these oncogenic signaling cascades.
Experimental Protocols
The evaluation of compounds like this compound involves a series of in vitro assays to determine their biological activity and cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).
Protocol:
-
Cell Seeding: AML cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
Protocol:
-
Cell Treatment: AML cells are treated with this compound at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.
Biocompatibility Considerations for a Systemic Therapeutic
For a systemically administered drug like this compound, "biocompatibility" is assessed through toxicology and safety pharmacology studies. These are beyond the scope of the currently available public information but would be a critical part of its development for clinical use. Key aspects would include:
-
Cytotoxicity towards non-cancerous cells: Evaluating the effect of the compound on healthy human cell lines to determine its therapeutic window.
-
Hemocompatibility: Assessing the interaction of the drug with blood components, including red blood cells (hemolysis), platelets (aggregation), and the coagulation cascade.
-
In vivo toxicology: Animal studies to determine the maximum tolerated dose (MTD), identify potential organ toxicities, and understand the pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a promising dual FLT3/MNK2 inhibitor with demonstrated preclinical activity against AML cell lines. While the term "biocompatibility" in the context of materials science does not directly apply, the biological activity and safety profile of this compound are of paramount importance for its potential development as a cancer therapeutic. Further in vivo studies and clinical trials would be necessary to establish its long-term safety and efficacy in patients.
References
- 1. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Product List | BIOZOL [biozol.de]
- 8. researchgate.net [researchgate.net]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pre-clinical evaluation of K783-0308 endovascular graft
Disclaimer
The following technical guide is a representative document illustrating the typical pre-clinical evaluation of an endovascular graft. The specific product "K783-0308 endovascular graft" does not correspond to a known device in publicly available literature or clinical trials based on the conducted search. Therefore, the data, protocols, and pathways presented herein are synthesized from established pre-clinical methodologies for endovascular devices and are intended for illustrative and educational purposes for the target audience of researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Pre-clinical Evaluation of the this compound Endovascular Graft
This document outlines the comprehensive pre-clinical assessment of the hypothetical this compound endovascular graft, a novel device designed for the treatment of aortic aneurysms. The evaluation encompasses biocompatibility, mechanical integrity, and in vivo performance, providing a robust dataset to support its potential for clinical translation.
Biocompatibility Assessment
The biocompatibility of the this compound graft was evaluated in accordance with ISO 10993 standards to ensure its safety for implantation.[1] Key assessments included cytotoxicity, sensitization, irritation, acute systemic toxicity, and hemocompatibility.
-
Cytotoxicity (ISO 10993-5): Extracts of the this compound graft material were prepared in MEM supplemented with 5% fetal bovine serum. L929 mouse fibroblast cells were exposed to the extracts for 24 hours. Cell viability was assessed using an MTT assay, and reactivity was graded on a scale of 0 (no reactivity) to 4 (severe reactivity).
-
Hemolysis (ASTM F756): Graft material was incubated with human blood. The hemolytic potential was determined by measuring the plasma-free hemoglobin concentration spectrophotometrically at 545 nm.[2]
-
In Vitro Thrombogenicity: The graft's potential to induce platelet aggregation was assessed by incubating the material with platelet-rich plasma and measuring the change in optical density over time.[2]
| Biocompatibility Test | Method | Result | Interpretation |
| Cytotoxicity | ISO 10993-5 (MTT Assay) | Grade 0 | Non-cytotoxic |
| Hemolysis | ASTM F756 | 1.2% | Non-hemolytic |
| Thrombogenicity | Platelet Aggregation Assay | 3.5% Aggregation | Low Thrombogenicity |
| Sensitization | ISO 10993-10 | 0/10 animals showed a reaction | Non-sensitizing |
| Acute Systemic Toxicity | ISO 10993-11 | No signs of toxicity | Non-toxic |
Mechanical Properties Evaluation
The mechanical properties of the this compound graft were characterized to ensure its durability and ability to withstand physiological conditions within the aorta.
-
Tensile Strength: Uniaxial tensile testing was performed on the graft material using a universal testing machine at a crosshead speed of 50 mm/min to determine its ultimate tensile strength and elongation at break.[2]
-
Radial Force: The radial resistive force of the stent-graft was measured to ensure adequate apposition to the aortic wall, which is crucial for preventing endoleaks.[3]
-
Flexibility: The graft's ability to conform to tortuous anatomies was assessed through bending stiffness tests.[4]
| Mechanical Property | Test Method | Value | Significance |
| Ultimate Tensile Strength | Uniaxial Tension Test | 15.2 ± 1.8 MPa | High strength to resist tearing |
| Elongation at Break | Uniaxial Tension Test | 250 ± 25% | Sufficient elasticity for deployment |
| Radial Force | Radial Expansion Testing | 8.5 ± 0.7 N/cm | Ensures proper sealing against the aortic wall |
| Bending Stiffness | Three-Point Bend Test | 0.12 ± 0.02 N/mm | High flexibility for tortuous anatomies |
In Vivo Performance Evaluation
The in vivo performance of the this compound graft was evaluated in a canine model of abdominal aortic aneurysm (AAA).[5][6]
-
Animal Model: Saccular AAAs were surgically created in adult beagles using a Dacron patch.[6]
-
Graft Implantation: The this compound endovascular graft was deployed via a femoral artery cutdown under fluoroscopic guidance to exclude the aneurysm.
-
Follow-up: Animals were monitored for 2 and 6 months post-implantation.[6] Angiography was performed to assess graft patency and the presence of endoleaks.[6]
-
Histopathology: After euthanasia, the stented aortic segments were harvested for macroscopic and microscopic examination to evaluate endothelialization, neointimal formation, and inflammatory response.[6][7]
| In Vivo Outcome | 2-Month Follow-up (n=3) | 6-Month Follow-up (n=5) |
| Graft Patency | 100% | 100% |
| Endoleak Presence | 0% | 0% |
| Neointimal Thickness | 0.12 ± 0.03 mm | 0.18 ± 0.05 mm |
| Endothelialization | 85 ± 7% | 98 ± 2% |
| Inflammatory Score | 1.2 ± 0.3 | 0.8 ± 0.2 |
Visualizations
Caption: Workflow for the in vivo evaluation of the this compound graft.
Caption: Signaling cascade of graft healing and tissue integration.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Biocompatibility of Small-Diameter Vascular Grafts in Different Modes of RGD Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloodflow.engin.umich.edu [bloodflow.engin.umich.edu]
- 4. Computational Comparison of the Mechanical Behavior of Aortic Stent-Grafts Derived from Auxetic Unit Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic fibroblast growth factor slow release stent graft for endovascular aortic aneurysm repair: a canine model experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Responses to Endovascular Stent Grafts for Saccular Abdominal Aortic Aneurysms in a Canine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thoracic endovascular stent grafting inhibits aortic growth: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
K783-0308 Vascular Graft: A Technical Whitepaper on Porosity and Endothelialization Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful integration and long-term patency of small-diameter vascular grafts (< 6 mm) represent a significant challenge in cardiovascular medicine. Key determinants of graft success are its resistance to thrombosis and the ability to support a healthy, confluent endothelial layer. This document provides a technical overview of the K783-0308 , a hypothetical, next-generation composite vascular graft, focusing on the critical interplay between its physical microstructure—specifically porosity—and its biological performance in promoting endothelialization. The this compound is conceptualized as a bi-layered construct, combining the mechanical strength of polycaprolactone (PCL) with the bioactive properties of a gelatin-based composite to create a microenvironment conducive to rapid host cell integration.
Graft Characteristics and Comparative Data
The design of the this compound graft is predicated on optimizing the physical cues for cellular infiltration and function. Its architecture is compared with standard materials like expanded polytetrafluoroethylene (ePTFE) to contextualize its potential performance.
Physical and Mechanical Properties
The following table summarizes the engineered physical properties of the this compound graft alongside comparative data for other materials found in the literature.
| Property | Hypothetical this compound | PCL/Gelatin (9:1) | ePTFE (Standard) | ePTFE (High Porosity) |
| Material Composition | PCL/Gelatin Composite | Polycaprolactone / Gelatin | Polytetrafluoroethylene | Polytetrafluoroethylene |
| Mean Porosity (%) | ~80% | 81.05 ± 1.38%[1] | N/A | N/A |
| Pore Size (µm) | 250 - 350 | 289 ± 118 µm[1] | 30 | 90 |
| Young's Modulus (MPa) | ~4.5 ± 1.5 | 6.7 ± 2.1 MPa[2] | N/A | N/A |
| Tensile Strength (N) | ~22.5 ± 5.0 | 26.7 ± 4.9 N[2] | N/A | N/A |
| Water Permeability (mL/cm²/min) | < 5.0 | 2.8 ± 0.5[2] | N/A | N/A |
Endothelialization and Patency Data
Effective endothelialization is crucial for preventing thrombosis and ensuring long-term graft patency. The table below presents key performance indicators related to the biological response to various graft materials.
| Parameter | High Porosity ePTFE (90 µm) | Standard ePTFE (30 µm) |
| Endothelial Coverage (4 Weeks) | 5.2 ± 5.8% | 5.0 ± 4.0% |
| Endothelial Coverage (18 Weeks) | 75.2 ± 13.9% | 22.6 ± 9.5% |
| Patency Rate (18 Weeks) | 75% | 37% |
Data derived from an in vivo canine model.
Experimental Protocols
The characterization of the this compound graft involves a multi-stage evaluation process, from basic physical measurements to complex in vivo studies. The following sections detail the standardized protocols employed.
Porosity and Pore Size Measurement
Objective: To quantify the void space and pore dimensions of the graft scaffold, which are critical for cellular infiltration.
Methodology: Mercury Intrusion Porosimetry
-
A sample of the this compound graft is dried thoroughly and placed in a sample cup (penetrometer).
-
The penetrometer is evacuated to remove air from the pores of the scaffold.
-
The sample is then submerged in mercury.
-
Pressure is applied incrementally, forcing the non-wetting mercury into the pores of the material.
-
The volume of mercury intruded at each pressure point is recorded.
-
The Washburn equation is used to relate the applied pressure to the pore diameter, allowing for the calculation of pore size distribution and total porosity.
Alternative Method: Scanning Electron Microscopy (SEM) with Image Analysis [3]
-
Graft samples are sputter-coated with a conductive material (e.g., gold).
-
The surface and cross-sections are imaged using an SEM.
-
The resulting images are analyzed using software (e.g., ImageJ) to measure pore dimensions and calculate the porosity percentage based on the area of voids versus solid material.[3]
In Vitro Endothelialization Protocol
Objective: To assess the cytocompatibility of the this compound graft and its ability to support endothelial cell (EC) adhesion, proliferation, and monolayer formation.
Methodology:
-
Sterilization and Coating: this compound graft samples (1 cm² sections) are sterilized using 70% ethanol followed by UV irradiation. Samples are then coated with fibronectin or plasma to promote cell adhesion and incubated at 37°C for 2 hours.[4]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and cultured. The sterilized graft samples are placed in a 24-well plate and seeded with HUVECs at a density of 1.5 x 10⁵ cells/cm².[4]
-
Static Culture: The seeded grafts are incubated in a humidified atmosphere at 37°C and 5% CO₂ for 24 hours to allow for initial cell attachment.
-
Dynamic Culture: Following static incubation, the grafts are transferred to a bioreactor system that simulates arterial physiological flow. The system provides a pulsatile flow, generating a wall shear stress of approximately 10 dyn/cm².[5]
-
Analysis: After 7 days of dynamic culture, samples are fixed and analyzed for:
-
Cell Viability: Live/Dead staining (e.g., Calcein AM/Ethidium homodimer).
-
Cell Morphology and Confluency: SEM and immunofluorescence staining for EC markers such as VE-cadherin and CD31.
-
Cell Proliferation: Ki-67 staining or DNA quantification assays.
-
In Vivo Evaluation in a Rabbit Model
Objective: To evaluate the biocompatibility, patency, and healing characteristics of the this compound graft in a living organism.
Methodology:
-
Animal Model: New Zealand White rabbits are used as the model organism. The carotid artery is chosen for interposition grafting due to its size being analogous to small-diameter vessels in humans.[6]
-
Implantation: A 2 cm segment of the this compound graft (2 mm internal diameter) is implanted as an end-to-end interposition graft in the common carotid artery.[6]
-
Post-Operative Monitoring: Graft patency is monitored non-invasively at regular intervals (e.g., 2, 4, and 8 weeks) using Doppler ultrasound.
-
Explantation and Analysis: At predetermined time points (e.g., 4 and 12 weeks), the grafts are explanted.
-
Histological and Immunohistochemical Analysis: The explanted grafts are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue infiltration and neointima formation. Immunohistochemistry is performed to identify endothelial cells (anti-CD31), smooth muscle cells (anti-α-SMA), and macrophages (anti-CD68).
-
Scanning Electron Microscopy: The luminal surface of the graft is examined by SEM to assess the extent and morphology of endothelialization.
Visualizations: Pathways and Workflows
Signaling Pathway for Endothelial Cell Adhesion
The process of endothelial cell adhesion to a biomaterial surface like the this compound is mediated by a complex signaling cascade initiated by the interaction between cell surface receptors and extracellular matrix (ECM) proteins adsorbed onto the graft.
Caption: Signaling pathway of endothelial cell adhesion to a biomaterial surface.
Experimental Workflow for Graft Evaluation
The development and validation of a new vascular graft follow a structured, multi-stage process from initial design to pre-clinical testing.
Caption: Multi-phase experimental workflow for vascular graft evaluation.
References
- 1. Frontiers | Vascular Tissue Engineering: Polymers and Methodologies for Small Caliber Vascular Grafts [frontiersin.org]
- 2. journal.transpl.ru [journal.transpl.ru]
- 3. researchgate.net [researchgate.net]
- 4. Optimal seeding conditions for human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. Frontiers | In-vivo evaluation of silk fibroin small-diameter vascular grafts: state of art of preclinical studies and animal models [frontiersin.org]
Finite Element Analysis of a Representative Aortic Stent-Graft Design
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the application of finite element analysis (FEA) to evaluate the mechanical performance of a representative aortic stent-graft, designated herein as K783-0308. This document is intended for researchers, scientists, and drug development professionals interested in the computational modeling and simulation of endovascular devices. The methodologies and data presented are synthesized from established practices in the field of biomedical engineering and are intended to serve as a practical guide for the design and analysis of similar medical devices.
The this compound is conceptualized as a modular stent-graft system for endovascular aneurysm repair (EVAR), consisting of a metallic stent structure and a graft material. The stent provides the necessary radial force to anchor the device within the aorta and seal the aneurysm, while the graft material creates a new lumen for blood flow. Finite element analysis is a critical tool in the design and evaluation of such devices, allowing for the assessment of mechanical behaviors that are difficult to measure experimentally.[1][2]
Stent-Graft Design and Material Properties
The this compound stent-graft is envisioned as having a Z-stent configuration, a common design in commercially available devices.[3][4] The stent is made from Nitinol, a nickel-titanium alloy known for its superelasticity and shape memory properties, which are ideal for self-expanding stents. The graft material is composed of polyethylene terephthalate (PET), a durable and biocompatible polymer.
Table 1: Material Properties of the this compound Stent-Graft Components
| Component | Material | Property | Value | Reference |
| Stent | Nitinol | Young's Modulus (Austenite) | 60 GPa | [Auricchio et al., 2013] |
| Young's Modulus (Martensite) | 30 GPa | [Auricchio et al., 2013] | ||
| Poisson's Ratio | 0.33 | [Auricchio et al., 2013] | ||
| Transformation Stresses | See reference | [Auricchio et al., 2013] | ||
| Graft | PET | Young's Modulus | 312.7 MPa | [5] |
| Poisson's Ratio | 0.4 | [Generic PET properties] | ||
| Thickness | 0.127 mm | [2] |
Finite Element Analysis Methodology
The finite element analysis of the this compound stent-graft is performed to simulate its deployment in a patient-specific aortic anatomy and to evaluate its mechanical performance under physiological conditions. The overall workflow for this analysis is depicted in the diagram below.
Experimental Protocols:
-
Geometric Modeling: A 3D model of the this compound stent-graft is created using CAD software. A patient-specific aortic model is reconstructed from CT scan data.
-
Material Modeling: The superelastic behavior of Nitinol is modeled using a user-defined material subroutine (UMAT) that accounts for its phase transformation properties. The PET graft is modeled as a linear elastic material.
-
Meshing: The stent-graft and aorta models are meshed with appropriate element types to ensure accuracy and computational efficiency. Finer mesh is used in areas of high-stress concentration.
-
Boundary Conditions and Loading:
-
Crimping: The stent-graft is virtually crimped to its delivery configuration.
-
Deployment: The crimped stent-graft is positioned within the aorta and allowed to self-expand.
-
Physiological Loading: A pulsatile blood pressure of 120/80 mmHg is applied to the inner surface of the graft.[1]
-
-
Solver: A commercial finite element solver such as Abaqus or ANSYS is used to perform the nonlinear dynamic analysis.
Performance Evaluation
The finite element analysis provides quantitative data on several key performance indicators of the stent-graft.
Table 2: Key Performance Metrics from FEA
| Performance Metric | Description | Typical Values | Significance |
| Radial Force | The outward force exerted by the stent on the aortic wall. | 5-20 N | Ensures proper sealing and prevents migration. |
| Flexibility | The ability of the stent-graft to conform to the aortic anatomy. | Luminal reduction < 20% at 90° bend[3][4] | Reduces the risk of kinking and endoleaks. |
| Maximum Stent Stress | The peak stress experienced by the stent struts. | < 400 MPa[2] | Critical for assessing fatigue life and preventing fracture. |
| Maximum Graft Strain | The peak strain in the graft material. | 1-7%[2][3][4] | Indicates the risk of material failure such as tearing. |
| Contact Pressure | The pressure exerted by the stent-graft on the aortic wall. | Varies with anatomy | High contact pressure can lead to aortic wall injury. |
The logical relationship between design parameters and performance outcomes is crucial for optimizing the stent-graft design.
Conclusion
Finite element analysis is an indispensable tool for the comprehensive mechanical evaluation of stent-graft designs like the representative this compound. It provides detailed insights into the device's performance under realistic physiological conditions, which is essential for design optimization, failure prediction, and ensuring patient safety. The methodologies and data presented in this guide offer a foundational framework for conducting such analyses and advancing the development of next-generation endovascular devices. Future work could involve incorporating computational fluid dynamics (CFD) to study the hemodynamic effects of the stent-graft and fluid-structure interaction (FSI) for a more holistic performance assessment.[6][7][8]
References
- 1. Development of new endovascular stent-graft system for type B thoracic aortic dissection with finite element analysis and experimental verification [jmst.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Finite element analysis of the mechanical performances of 8 marketed aortic stent-grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compliance Study of Endovascular Stent Grafts Incorporated with Polyester and Polyurethane Graft Materials in both Stented and Unstented Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finite element analysis and computational fluid dynamics to elucidate the mechanism of distal stent graft-induced new entry after frozen elephant trunk technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloodflow.engin.umich.edu [bloodflow.engin.umich.edu]
- 8. [PDF] Computational Fluid Dynamics Modeling of Redundant Stent-Graft Configurations in Endovascular Aneurysm Repair | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Thoracic Aortic Aneurysm Research
Note: Initial searches for the compound "K783-0308" in the context of thoracic aortic aneurysm (TAA) repair did not yield any specific information. The following application notes and protocols are based on the current scientific understanding of TAA pathophysiology and established research methodologies in this field. This document is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals working on novel therapeutic strategies for TAA.
Pathophysiology of Thoracic Aortic Aneurysm
A thoracic aortic aneurysm is a progressive dilatation of the aorta in the chest, which can lead to life-threatening dissection or rupture.[1] The underlying pathology is multifactorial, involving genetic predisposition, hemodynamic stress, and complex cellular and molecular processes that weaken the aortic wall.[1] Key contributing factors include inflammation, extracellular matrix (ECM) degradation, and vascular smooth muscle cell (VSMC) apoptosis.
Key Cellular and Molecular Mechanisms
-
Inflammation: The infiltration of inflammatory cells, including macrophages and T-cells, into the aortic wall is a hallmark of TAA.[2] These cells release a variety of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), which perpetuate the inflammatory response and contribute to tissue damage.[3]
-
Extracellular Matrix Degradation: A critical step in aneurysm formation is the breakdown of the ECM, primarily elastin and collagen, which provide structural integrity to the aortic wall.[4] This degradation is mediated by matrix metalloproteinases (MMPs), a family of enzymes that are upregulated in aneurysmal tissue.[4] MMP-1, MMP-9, and MMP-13 are among the key MMPs implicated in TAA development.[4]
-
Vascular Smooth Muscle Cell (VSMC) Apoptosis: VSMCs are essential for maintaining the structural and functional integrity of the aorta. In TAA, there is a significant loss of VSMCs due to apoptosis (programmed cell death).[5] This depletion of VSMCs further weakens the aortic wall and impairs its ability to repair itself.
-
Signaling Pathways: Several signaling pathways are dysregulated in TAA. The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex and sometimes contradictory role in aortic aneurysm formation.[5] The Renin-Angiotensin System (RAS), particularly Angiotensin II (Ang II), is also a significant contributor, promoting inflammation, oxidative stress, and ECM degradation.[2]
Therapeutic Strategies and Research Targets
Current treatment for TAA is primarily surgical or endovascular repair for larger aneurysms, as there are no approved pharmacological therapies to prevent aneurysm growth or rupture.[6][7]
Current Treatment Modalities
| Treatment Modality | Description | Indications |
| Open Surgical Repair | The diseased portion of the aorta is surgically removed and replaced with a synthetic graft.[7][8] | Large or rapidly expanding aneurysms, symptomatic patients.[6] |
| Thoracic Endovascular Aortic Repair (TEVAR) | A stent-graft is delivered via a catheter and placed within the aneurysm to exclude it from blood flow.[7][9] | A less invasive option for suitable candidates, particularly for descending thoracic aortic aneurysms.[6] |
Novel Therapeutic Targets in Drug Development
-
Inhibition of MMPs: Developing specific inhibitors of key MMPs to prevent ECM degradation.
-
Modulation of Inflammatory Pathways: Targeting pro-inflammatory cytokines and signaling pathways to reduce aortic wall inflammation.
-
Prevention of VSMC Apoptosis: Investigating agents that can protect VSMCs from apoptosis and promote their survival.
-
Targeting the Renin-Angiotensin System: Exploring the therapeutic potential of drugs that block the effects of Angiotensin II.
Experimental Protocols for TAA Research
Animal Models of Thoracic Aortic Aneurysm
Several animal models are used to study the pathogenesis of TAA and to evaluate potential therapies.
-
Angiotensin II (Ang II) Infusion Model: Chronic infusion of Ang II in mice, often in combination with a high-fat diet, induces the formation of aortic aneurysms that share many histopathological features with human TAA.[2]
-
Elastase Perfusion Model: Direct application of elastase to the aorta can induce localized aneurysm formation by degrading the elastic lamina.
-
β-Aminopropionitrile (BAPN) Model: BAPN is a lysyl oxidase inhibitor that disrupts collagen and elastin cross-linking, leading to aortic wall weakening and aneurysm development, often used in combination with Ang II.[10]
Protocol: Induction of TAA in Mice using Angiotensin II Infusion
Materials:
-
ApoE knockout (ApoE-/-) or C57BL/6J mice (male, 8-12 weeks old)
-
Angiotensin II (human, synthetic)
-
Alzet osmotic minipumps (e.g., Model 2004)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
High-fat diet (optional)
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week.
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an Alzet osmotic minipump filled with Angiotensin II (e.g., at a concentration to deliver 1000 ng/kg/min) into the subcutaneous pocket.
-
Suture the incision.
-
House the mice individually and monitor for recovery.
-
For diet-induced models, provide a high-fat diet throughout the study period.
-
At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas for analysis.
Histological and Molecular Analysis
-
Histology: Aortic tissues are fixed, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) for general morphology, Verhoeff-Van Gieson (VVG) for elastin integrity, and Masson's trichrome for collagen content.
-
Immunohistochemistry (IHC): To detect the presence and localization of specific proteins, such as inflammatory markers (e.g., CD68 for macrophages), MMPs, and components of signaling pathways.
-
Quantitative PCR (qPCR): To measure the gene expression levels of cytokines, chemokines, MMPs, and other target molecules in aortic tissue.
-
Western Blotting: To quantify the protein levels of target molecules.
-
Zymography: To assess the enzymatic activity of MMPs.
Visualizing Key Pathways and Workflows
Signaling Pathways in TAA Pathogenesis
Caption: Key signaling pathways in TAA pathogenesis.
Experimental Workflow for Preclinical Evaluation of a Novel TAA Therapeutic
References
- 1. Endovascular repair of thoracic aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aortic aneurysm: pathophysiology and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanisms of Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Aortic Aneurysm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Thoracic Aortic Aneurysm (TAA) Open Repair | Stanford Health Care [stanfordhealthcare.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Cyclodextrin prevents abdominal aortic aneurysm via activation of vascular smooth muscle cell TFEB - PMC [pmc.ncbi.nlm.nih.gov]
Surgical implantation techniques for K783-0308
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for the surgical implantation of osmotic pumps for the continuous delivery of K783-0308 in preclinical tumor models. This compound is a novel investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively targeting Bcl-2, this compound promotes apoptosis in cancer cells where this protein is overexpressed, a common characteristic of various hematological malignancies and solid tumors. The protocols outlined below are intended for researchers, scientists, and drug development professionals conducting in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Mechanism of Action: Bcl-2 Inhibition
This compound functions by binding to the BH3-binding groove of the Bcl-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bid, and Bad. This disruption of the Bcl-2/pro-apoptotic protein complex liberates these pro-apoptotic factors, which can then activate the mitochondrial apoptosis pathway through Bax and Bak oligomerization, leading to caspase activation and programmed cell death.
Caption: Signaling pathway of this compound, a selective Bcl-2 inhibitor.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for loading into osmotic pumps for continuous subcutaneous delivery.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (27G)
-
Osmotic pumps (e.g., ALZET® model 2004)
Procedure:
-
Calculate the required amount of this compound based on the desired dose, pump flow rate, and study duration.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the powder to achieve the final desired concentration.
-
Vortex the mixture for 2-3 minutes until the powder is fully dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Under sterile conditions (e.g., in a laminar flow hood), load the this compound solution into the osmotic pumps using a sterile syringe and the provided filling tube, following the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
Surgical Implantation of Osmotic Pumps in a Rodent Tumor Model
This protocol details the subcutaneous implantation of osmotic pumps for the continuous delivery of this compound in a mouse xenograft model.
Materials:
-
Anesthetized animal (e.g., mouse with established subcutaneous tumor)
-
Primed osmotic pump containing this compound or vehicle
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
70% ethanol and povidone-iodine for surgical site preparation
-
Sterile gauze
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a sterile surgical field over a warming pad to maintain body temperature.
-
Shave the fur on the dorsal side, between the scapulae.
-
Disinfect the surgical site by wiping with 70% ethanol followed by povidone-iodine.
-
Make a small midline incision (approximately 1 cm) in the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery until it is fully ambulatory. Check for signs of pain, distress, or infection at the surgical site daily for the first week.
Application Notes and Protocols for K783-0308 Deployment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K783-0308 is a novel small molecule inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] This dual inhibitory activity presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases driven by FLT3 mutations where resistance to single-agent therapies can emerge.[1] Preclinical data indicates that this compound effectively inhibits the growth of human AML cell lines, such as MV-4-11 and MOLM-13, and induces cell cycle arrest at the G0/G1 phase.[1] The reported IC50 values for this compound are 680 nM for FLT3 and 406 nM for MNK2.[1]
These application notes provide a generalized framework for the deployment of this compound in preclinical animal models of AML. The protocols outlined below are based on established methodologies for evaluating similar kinase inhibitors in xenograft models and are intended to serve as a starting point for in vivo efficacy studies.
Signaling Pathway of this compound Action
This compound exerts its anti-leukemic effects by concurrently inhibiting the FLT3 and MNK2 signaling pathways. In AML, mutated FLT3 receptors lead to constitutive activation of downstream pro-survival and proliferative pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. MNK2, a downstream effector in the MAPK pathway, phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), promoting the translation of oncogenic proteins. By inhibiting both FLT3 and MNK2, this compound can achieve a more comprehensive blockade of these critical oncogenic signaling cascades.
Quantitative Data Summary
The following tables present hypothetical yet representative data for the in vivo evaluation of this compound in AML xenograft models. These tables are structured for clear comparison of efficacy across different models and treatment regimens.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | - |
| This compound | 25 | Daily, p.o. | 750 ± 150 | 50 |
| This compound | 50 | Daily, p.o. | 300 ± 90 | 80 |
| This compound | 100 | Daily, p.o. | 120 ± 50 | 92 |
Table 2: Survival Analysis in a Disseminated MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Daily, p.o. | 28 | - |
| This compound | 50 | Daily, p.o. | 42 | 50 |
| This compound | 100 | Daily, p.o. | 56 | 100 |
Experimental Protocols
Detailed methodologies for two key in vivo experiments are provided below. These protocols can be adapted based on specific research questions and institutional guidelines.
Protocol 1: Subcutaneous AML Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of this compound.
Materials:
-
AML cell line (e.g., MV-4-11 or MOLM-13)
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture AML cells to a sufficient number. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Begin daily oral gavage of either vehicle or this compound at the desired concentrations.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Disseminated (Orthotopic) AML Xenograft Model for Survival Analysis
This protocol details the establishment of a disseminated leukemia model, which more closely mimics the systemic nature of AML, to assess the impact of this compound on survival.
Materials:
-
Luciferase-expressing AML cell line (e.g., MV-4-11-luc or MOLM-13-luc)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle for drug formulation
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Culture luciferase-expressing AML cells and prepare a single-cell suspension in sterile PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Cell Injection: Inject 0.1 mL of the cell suspension into the tail vein of each mouse.
-
Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Randomization and Treatment: Once a detectable and consistent bioluminescence signal is observed (typically 7-14 days post-injection), randomize the mice into treatment and control groups. Initiate daily oral administration of vehicle or this compound.
-
Survival Monitoring: Monitor the health of the mice daily, including body weight, activity, and signs of disease progression (e.g., hind limb paralysis).
-
Endpoint: The primary endpoint is survival. Mice should be euthanized when they meet predefined humane endpoint criteria (e.g., >20% body weight loss, significant lethargy, or paralysis). Record the date of euthanasia for survival analysis.
Conclusion
The provided application notes and protocols offer a foundational guide for the in vivo investigation of this compound in animal models of AML. While specific parameters such as optimal dosing, treatment duration, and choice of animal model may require further optimization, the methodologies described herein are based on established practices for preclinical evaluation of targeted therapies in oncology. Rigorous and well-designed animal studies are crucial for elucidating the therapeutic potential of this compound and informing its clinical development.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of K783-0308
Introduction
K783-0308 is a novel, preclinical dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3][4] The MNK2 pathway is also implicated in the proliferation and survival of leukemic cells.[5][6][7] By targeting both pathways, this compound presents a promising therapeutic strategy for AML.[1]
These application notes provide detailed protocols for the in vivo assessment of this compound efficacy in preclinical models of AML, focusing on non-invasive imaging techniques. As this compound is a therapeutic compound in the preclinical phase of development, the term "post-operative imaging" is not applicable. Instead, these protocols detail methods for monitoring treatment response and tumor burden in living animal models.
Quantitative Data Summary
The following tables represent hypothetical data from preclinical studies evaluating the efficacy of this compound in an AML mouse model.
Table 1: In Vivo Bioluminescence Imaging of AML Tumor Burden
| Treatment Group | Day 7 (Photons/sec) | Day 14 (Photons/sec) | Day 21 (Photons/sec) | Day 28 (Photons/sec) |
| Vehicle Control | 1.5 x 10⁶ | 8.2 x 10⁷ | 4.5 x 10⁸ | 1.2 x 10⁹ |
| This compound (10 mg/kg) | 1.4 x 10⁶ | 2.1 x 10⁷ | 9.8 x 10⁷ | 3.5 x 10⁸ |
| This compound (25 mg/kg) | 1.6 x 10⁶ | 9.5 x 10⁶ | 3.2 x 10⁷ | 8.9 x 10⁷ |
Table 2: ¹⁸F-FLT PET Imaging for Assessment of Proliferation
| Treatment Group | Baseline (Mean SUV) | Post-Treatment (Mean SUV) | Percent Change |
| Vehicle Control | 3.8 | 4.1 | +7.9% |
| This compound (25 mg/kg) | 3.9 | 1.5 | -61.5% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment using Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to monitor the anti-leukemic activity of this compound in a disseminated AML mouse model.[1][8][9]
1. Cell Line Preparation:
- Use a human AML cell line (e.g., MV-4-11, MOLM-13) that expresses a mutant FLT3.
- Transduce the cells with a lentiviral vector encoding firefly luciferase (ffluc) and a selection marker (e.g., GFP).[10]
- Select for a stable, high-expressing luciferase cell line.
2. Animal Model:
- Use immunodeficient mice (e.g., NSG or NOD/SCID).[10]
- Inject 1 x 10⁶ luciferase-expressing AML cells in 100 µL of sterile PBS via the tail vein.[10]
3. Treatment Protocol:
- Allow the leukemia to establish for 5-7 days post-injection. Confirm engraftment with baseline BLI.
- Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
- Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
4. Bioluminescence Imaging:
- Image the mice weekly to monitor tumor burden.[10][11]
- Anesthetize the mice using isoflurane.
- Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[10]
- Wait 5-10 minutes for the substrate to distribute.[10]
- Place the mice in an in vivo imaging system (e.g., IVIS Spectrum).[12]
- Acquire images with an exposure time of 1 second to 5 minutes, depending on the signal intensity.
- Quantify the total photon flux (photons/second) from a defined region of interest (ROI) for each mouse.[13]
Protocol 2: Assessment of Cellular Proliferation using ¹⁸F-FLT PET Imaging
This protocol details the use of 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) Positron Emission Tomography (PET) to measure the anti-proliferative effects of this compound.[14][15][16]
1. Animal Model and Treatment:
- Establish the AML mouse model and initiate treatment with this compound as described in Protocol 1.
2. PET Imaging:
- Perform a baseline ¹⁸F-FLT PET/CT scan before the start of treatment and a second scan after a defined treatment period (e.g., 3-5 days).
- Fast the mice for 4-6 hours prior to imaging.
- Anesthetize the mice with isoflurane.
- Inject approximately 200 µCi of ¹⁸F-FLT via the tail vein.
- Allow for a 60-minute uptake period.[17]
- Acquire a static PET scan for 10-15 minutes, followed by a CT scan for anatomical co-registration.
3. Image Analysis:
- Reconstruct the PET and CT images.
- Draw regions of interest (ROIs) on areas of high leukemic infiltration, such as the bone marrow and spleen, using the CT images for guidance.
- Calculate the mean and maximum standardized uptake values (SUV) for each ROI.
- Compare the change in SUV from baseline to post-treatment between the vehicle and this compound treated groups.
Visualizations
Caption: FLT3 and MNK2 signaling pathways in AML.
Caption: In vivo efficacy assessment workflow.
References
- 1. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo imaging system (IVIS) therapeutic assessment of tyrosine kinase inhibitor-loaded gold nanocarriers for acute myeloid leukemia: a pilot study [frontiersin.org]
- 3. Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Regulatory Effects of Mnk Kinases in the Generation of Chemotherapy-Induced Antileukemic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo imaging system (IVIS) therapeutic assessment of tyrosine kinase inhibitor-loaded gold nanocarriers for acute myeloid leukemia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. In vivo imaging. [bio-protocol.org]
Application Notes: In-vivo Assessment of K783-0308 Graft Patency
Disclaimer: As of the current date, there is no publicly available scientific literature or data specifically identifying a compound designated "K783-0308." Therefore, the following Application Notes and Protocols are provided as a representative framework for the in-vivo assessment of a hypothetical therapeutic agent with potential anti-thrombotic and anti-inflammatory properties aimed at improving vascular graft patency. The experimental details, particularly those concerning the compound itself (e.g., dosage, mechanism), are illustrative and would require empirical determination.
Introduction
Vascular graft failure, primarily due to early thrombosis and subsequent neointimal hyperplasia, remains a significant challenge in cardiovascular surgery.[1][2] Early graft occlusion can lead to severe complications, including ischemia and the need for re-intervention.[3][4] this compound is a novel investigational compound hypothesized to enhance the longevity of vascular grafts by mitigating these pathological processes. These notes provide a comprehensive guide for researchers to assess the efficacy of this compound in a preclinical in-vivo setting.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals in the fields of cardiovascular medicine, pharmacology, and biomaterials who are involved in the preclinical evaluation of therapeutic agents for vascular applications.
Principle of Assessment
The in-vivo evaluation of this compound's effect on graft patency relies on a multi-modal approach in a validated animal model. The primary objective is to quantify blood flow and vessel openness over time, and to analyze the underlying biological response at the tissue level. This involves non-invasive longitudinal monitoring using high-frequency Doppler ultrasound, followed by terminal endpoint analysis including high-resolution imaging and detailed histopathology.[5][6][7] This combination allows for a robust assessment of both the functional (patency) and structural (neointimal formation, inflammation, remodeling) outcomes of this compound treatment.
Quantitative Data Summary
The following table represents hypothetical data from a 28-day in-vivo study assessing the efficacy of this compound in a rat femoral artery interposition graft model.
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day) (n=10) | P-value |
| Patency Rate at Day 28 (%) | 40% | 80% | <0.05 |
| Blood Flow Velocity at Day 28 (cm/s) | 5.2 ± 1.8 | 12.5 ± 2.3 | <0.01 |
| Neointimal Thickness (µm) | 155.7 ± 25.3 | 45.2 ± 10.1 | <0.001 |
| Lumen Area Stenosis (%) | 65.8 ± 12.1 | 18.3 ± 5.5 | <0.001 |
| Macrophage Infiltration (CD68+ cells/mm²) | 310 ± 55 | 85 ± 20 | <0.01 |
| Smooth Muscle Cell Proliferation (Ki67+ cells/mm²) | 180 ± 42 | 35 ± 12 | <0.01 |
Experimental Protocols
1. Animal Model: Rat Femoral Artery Interposition Graft
The rat is a commonly used small animal model for studying vascular graft failure due to its cost-effectiveness, well-established surgical procedures, and relevance to thrombosis and neointimal hyperplasia research.[6][8]
-
Animals: Male Sprague-Dawley rats (350-400g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or intraperitoneal injection of ketamine/xylazine.
-
Surgical Site Preparation: Shave and disinfect the inguinal region of the hind limb.
2. Surgical Protocol
-
Make a 1.5-2.0 cm longitudinal incision in the groin to expose the femoral artery, vein, and nerve.[9]
-
Carefully dissect the femoral artery from the surrounding connective tissue and femoral vein.
-
Place microvascular clamps proximally and distally to isolate a ~1.0 cm segment of the artery.
-
Excise the isolated arterial segment.
-
Anastomose a 1.0 cm synthetic or autologous vein graft (e.g., contralateral femoral vein) into the defect using 10-0 nylon sutures in an end-to-end fashion.
-
Before completing the distal anastomosis, flush the graft with heparinized saline.
-
Release the distal clamp first, followed by the proximal clamp, to restore blood flow.
-
Confirm initial patency by observing pulsation and absence of leakage.
-
Close the incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
3. Administration of this compound (Hypothetical)
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO in saline).
-
Dosage: 10 mg/kg body weight (dose to be determined by prior pharmacokinetic/pharmacodynamic studies).
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Frequency: Once daily, starting 24 hours post-surgery and continuing for 28 days.
-
Control Group: Administer the vehicle solution using the same route and frequency.
4. Graft Patency Assessment Protocols
4.1. Doppler Ultrasound (Non-invasive)
-
Equipment: High-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz linear array transducer.[5]
-
Schedule: Perform measurements at baseline (Day 1), and then weekly (Day 7, 14, 21, 28).
-
Procedure:
-
Anesthetize the rat.
-
Place the animal on a heated stage to maintain body temperature.
-
Apply ultrasound gel over the graft area.
-
Visualize the graft in B-mode to assess its anatomical position.
-
Use Color Doppler to visualize blood flow through the graft. Patency is defined as the presence of detectable flow.[5]
-
Use Pulsed-Wave Doppler to measure peak systolic velocity (PSV) and end-diastolic velocity (EDV) at the midpoint of the graft.[10]
-
Record all measurements for longitudinal analysis.
-
4.2. Histopathological and Immunohistochemical Analysis (Terminal)
-
Timepoint: Day 28.
-
Procedure:
-
Euthanize the animal via an approved method.
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin at physiological pressure.
-
Carefully explant the entire graft along with adjacent native artery segments.
-
Fix the tissue in 10% formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm cross-sections from the midpoint of the graft.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, measurement of neointimal thickness, and lumen area.[11]
-
Masson's Trichrome: To assess collagen deposition and fibrosis within the neointima.
-
Immunohistochemistry (IHC):
-
CD68: To identify and quantify macrophage infiltration.
-
Alpha-Smooth Muscle Actin (α-SMA): To identify smooth muscle cells.
-
Ki67: To assess cell proliferation within the neointima.[12]
-
-
-
Image Analysis: Digitize stained slides and use image analysis software (e.g., ImageJ) to quantify neointimal area, lumen area, and the percentage of positively stained cells for IHC markers.
-
Visualizations
Caption: Experimental workflow for in-vivo assessment of this compound.
Caption: Hypothetical mechanism of this compound in preventing graft failure.
References
- 1. Animal models for studying vein graft failure and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vein Graft Stenosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo assessment of a tissue engineered vascular graft computationally optimized for target vessel compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doppler ultrasound in the evaluation of experimental microvascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Animal Models for Vascular Tissue-Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transonic.com [transonic.com]
- 10. A Protocol for Improved Measurement of Arterial Flow Rate in Preclinical Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Neointimal hyperplasia after carotid transection and anastomosis surgery is associated with degradation of decorin and platelet-derived growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K783-0308 in Peripheral Artery Disease (PAD) Treatment
Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical pro-angiogenic compound, designated K783-0308, for the treatment of Peripheral Artery Disease (PAD). As of the last update, publicly available scientific literature does not contain information regarding a compound named this compound for this indication. The experimental data and protocols presented herein are illustrative and based on common methodologies used in the research and development of novel therapies for PAD.
Introduction
Peripheral Artery Disease (PAD) is a chronic circulatory condition characterized by the narrowing of peripheral arteries, most commonly in the lower limbs, due to atherosclerosis.[1][2] This stenosis restricts blood flow, leading to tissue ischemia and symptoms ranging from intermittent claudication to critical limb ischemia, which can result in non-healing ulcers, gangrene, and amputation.[3] Current treatments aim to manage risk factors and improve blood flow, but a significant unmet need remains for therapies that can effectively restore perfusion to ischemic tissues.[4][5]
Therapeutic angiogenesis, the stimulation of new blood vessel formation, represents a promising strategy for treating PAD.[6] this compound is a novel small molecule compound designed to promote angiogenesis and revascularization in ischemic tissues. These application notes provide an overview of the proposed mechanism of action, key experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for PAD.
Proposed Mechanism of Action
This compound is hypothesized to exert its pro-angiogenic effects by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The proposed primary mechanism involves the activation of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of angiogenesis and PAD.
Table 1: In Vitro Bioactivity of this compound
| Assay | Cell Type | Endpoint | This compound EC50 (nM) | Positive Control (VEGF-A) EC50 (nM) |
| Endothelial Cell Proliferation | HUVEC | BrdU Incorporation | 15.2 ± 2.1 | 1.8 ± 0.3 |
| Endothelial Cell Migration | HUVEC | Boyden Chamber | 25.8 ± 3.5 | 3.1 ± 0.5 |
| Tube Formation Assay | HUVEC on Matrigel | Total Tube Length | 32.1 ± 4.0 | 4.5 ± 0.7 |
| eNOS Phosphorylation | HUVEC | Western Blot (p-eNOS/eNOS) | 18.9 ± 2.8 | 2.2 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in a Murine Hindlimb Ischemia Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) |
| Blood Perfusion (Laser Doppler Ratio) | |||
| Day 0 | 0.05 ± 0.02 | 0.06 ± 0.02 | 0.05 ± 0.01 |
| Day 14 | 0.28 ± 0.07 | 0.55 ± 0.09 | 0.72 ± 0.11 |
| Day 28 | 0.41 ± 0.10 | 0.78 ± 0.12 | 0.91 ± 0.08 |
| Capillary Density (CD31+ cells/mm²) | |||
| Day 28 | 155 ± 25 | 289 ± 38 | 352 ± 45 |
| Limb Salvage Rate (%) | |||
| Day 28 | 40% | 75% | 90% |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation or percentage.
Experimental Protocols
Protocol 1: Endothelial Cell Migration Assay (Boyden Chamber)
This protocol details the methodology to assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (passage 3-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Serum-free endothelial basal medium (EBM-2)
-
This compound (stock solution in DMSO)
-
VEGF-A (positive control)
-
Boyden chamber inserts (8 µm pore size) and 24-well plates
-
Calcein AM stain or Crystal Violet
-
Cotton swabs
-
Methanol (for fixing)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture HUVECs in EGM-2. When cells reach 80-90% confluency, starve them in serum-free EBM-2 for 4-6 hours.
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing various concentrations of this compound, VEGF-A (positive control), or vehicle (DMSO, negative control).
-
Harvest and resuspend the starved HUVECs in EBM-2 at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Boyden chamber insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes or with Calcein AM for fluorescent quantification.
-
Wash the inserts with PBS to remove excess stain.
-
-
Data Analysis:
-
Count the number of migrated cells in 5-10 random high-power fields under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the results as a dose-response curve to determine the EC50.
-
Protocol 2: In Vivo Murine Hindlimb Ischemia Model
This protocol describes the creation of a unilateral hindlimb ischemia model in mice to evaluate the pro-angiogenic and reperfusion effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools (scissors, forceps, vessel clips)
-
Suture material (6-0 silk)
-
This compound formulation for intramuscular injection
-
Laser Doppler Perfusion Imager (LDPI)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur from the right hindlimb and disinfect the area.
-
Make a small incision in the skin overlying the femoral artery.
-
-
Femoral Artery Ligation:
-
Carefully dissect the femoral artery from the surrounding tissues, separating it from the femoral vein and nerve.
-
Ligate the femoral artery at two locations: proximal to the inguinal ligament and distal to the popliteal bifurcation.
-
Excise the segment of the artery between the two ligatures.
-
Close the skin incision with sutures.
-
-
Compound Administration:
-
Immediately following surgery, administer this compound (e.g., 1 mg/kg or 5 mg/kg) or vehicle control via intramuscular injection into the ischemic adductor muscle. Repeat administration according to the study design (e.g., every 3 days).
-
-
Blood Perfusion Monitoring:
-
Measure blood flow in both the ischemic (right) and non-ischemic (left) hindlimbs using an LDPI system immediately after surgery (Day 0) and at subsequent time points (e.g., Day 7, 14, 21, 28).
-
Maintain the mouse's body temperature at 37°C during imaging.
-
Calculate the perfusion ratio by dividing the average perfusion of the ischemic limb by that of the non-ischemic limb.
-
-
Endpoint Analysis (Day 28):
-
Limb Salvage: Visually assess the ischemic limb for signs of necrosis and gangrene to determine the limb salvage rate.
-
Histology: Euthanize the mice and harvest the ischemic gastrocnemius muscle. Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Immunohistochemistry: Stain tissue sections with an antibody against CD31 to identify endothelial cells. Quantify capillary density by counting the number of CD31-positive capillaries per unit area.
-
Safety and Toxicology
Preliminary safety assessments should be conducted. An in vitro cytotoxicity assay using HUVECs should be performed to determine the concentration at which this compound induces cell death. In vivo studies should include monitoring of animal weight, behavior, and basic hematology and serum chemistry panels to identify any potential systemic toxicity.
Conclusion
The provided data and protocols outline a foundational framework for the preclinical evaluation of this compound as a potential therapeutic agent for peripheral artery disease. The compound demonstrates potent pro-angiogenic activity in in vitro assays and promotes significant reperfusion and tissue salvage in a murine model of hindlimb ischemia. Further investigation into the precise molecular interactions, pharmacokinetic properties, and long-term safety is warranted to advance this compound towards clinical development.
References
- 1. Novel Peptides for the Treatment of Peripheral Arterial Disease | Yale Ventures [ventures.yale.edu]
- 2. 5 New Treatments for Peripheral Artery Disease - Pittsburgh Vascular Specialists [greaterpittsburghvascular.com]
- 3. Current and Novel Emerging Medical Therapies for Peripheral Artery Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially active compounds that improve PAD through angiogenesis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Therapeutic angiogenesis-based strategy for peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K783-0308 for Surgical Tracking and Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intraoperative fluorescence imaging is a rapidly advancing field that provides real-time, high-contrast visualization of biological structures and processes during surgery.[1][2][3] Near-infrared (NIR) fluorescent probes, in particular, offer significant advantages for surgical guidance due to their ability to penetrate deeper into tissues and produce a higher signal-to-background ratio compared to probes in the visible spectrum.[1][3][4] K783-0308 is a novel near-infrared fluorescent probe designed for the specific tracking and visualization of targeted tissues during surgical procedures. These application notes provide an overview of this compound's properties and detailed protocols for its use in preclinical surgical models.
Properties of this compound
This compound is a targeted fluorescent probe, meaning it is designed to bind to specific biomarkers present on target cells, such as cancer cells.[2][3] This specificity allows for a high concentration of the probe within the target tissue, enhancing the fluorescence signal and improving the accuracy of tumor margin detection.[2] Alternatively, this compound can be designed as an "activatable" probe, which remains in a non-fluorescent state until it interacts with a specific enzyme or biomarker within the target microenvironment, further increasing the target-to-background ratio.[2][5][6]
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | 780 nm |
| Emission Wavelength (λem) | 810 nm |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.15 |
| Stokes Shift | 30 nm |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1200 g/mol |
| Solubility | Soluble in DMSO, PBS |
| Purity | >95% (HPLC) |
| Storage | -20°C, protected from light |
Experimental Protocols
Protocol 1: In Vivo Imaging of this compound in a Murine Tumor Model
This protocol describes the intravenous administration of this compound and subsequent imaging in a mouse model bearing a subcutaneous tumor.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Preparation:
-
Dissolve this compound in DMSO to create a 1 mM stock solution.
-
Further dilute the stock solution in sterile PBS to a final injection concentration of 100 µM. The final DMSO concentration should be less than 5% to avoid toxicity.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).
-
Place the mouse on the imaging system's heated stage to maintain body temperature.
-
-
Probe Administration:
-
Administer 100 µL of the 100 µM this compound solution via tail vein injection.
-
-
Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.
-
Use an appropriate filter set for NIR imaging (e.g., 760 nm excitation, 800 nm emission).
-
Acquire a brightfield image for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and surrounding healthy tissue using the imaging system's software.
-
Calculate the tumor-to-background ratio (TBR) at each time point.
-
Table 3: Representative Tumor-to-Background Ratios (TBR) Post-Injection
| Time Point (hours) | Average Tumor Fluorescence (a.u.) | Average Background Fluorescence (a.u.) | Tumor-to-Background Ratio (TBR) |
| 1 | 5000 | 2000 | 2.5 |
| 4 | 8000 | 1500 | 5.3 |
| 8 | 12000 | 1200 | 10.0 |
| 24 | 15000 | 1000 | 15.0 |
| 48 | 10000 | 800 | 12.5 |
Protocol 2: Ex Vivo Validation of this compound Accumulation
This protocol validates the in vivo imaging results by examining the fluorescence of excised organs.
Materials:
-
Mice from Protocol 1
-
Surgical tools for dissection
-
In vivo imaging system or a dedicated ex vivo imaging system
Procedure:
-
Tissue Harvest:
-
At the optimal imaging time point determined in Protocol 1 (e.g., 24 hours), euthanize the mouse.
-
Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the excised tissues on a non-fluorescent surface.
-
Image the tissues using the same NIR fluorescence imaging settings as in Protocol 1.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity for each organ.
-
Compare the fluorescence intensity of the tumor to that of the other organs to assess biodistribution and specific accumulation.
-
Visualizations
Caption: Experimental workflow for in vivo and ex vivo imaging of this compound.
References
- 1. Fluorescent probes used in intraoperative imaging- Oxford Instruments [andor.oxinst.com]
- 2. Advances in fluorescent-image guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.edu [ohsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making [frontiersin.org]
No Direct Application of K783-0308 in Fenestrated Endovascular Repair Found in Current Research
A comprehensive review of scientific and medical literature reveals no direct evidence or established protocols for the application of the compound K783-0308 in fenestrated endovascular repair (FEVAR).
Fenestrated endovascular repair is a minimally invasive procedure used to treat complex aortic aneurysms, particularly those located near the arteries supplying the kidneys and other abdominal organs.[1][2][3][4] The technique utilizes a custom-made stent-graft with small openings, or "fenestrations," that align with these vital arteries, preserving blood flow while repairing the aneurysm.[2][3][4]
The procedure is an advancement over traditional endovascular aneurysm repair (EVAR) and offers a less invasive alternative to open surgery for patients with complex aneurysms.[1][5][6] However, the success of FEVAR, like other endovascular procedures, can be influenced by biological responses at the graft site, including inflammation and tissue healing.
Research into pharmacological agents that could potentially improve outcomes after aneurysm repair is ongoing. Studies have investigated various drugs to slow aneurysm growth or reduce complications, including antibiotics like doxycycline and roxithromycin, as well as statins.[7] However, none of the reviewed literature mentions this compound in this context.
A search for "this compound" did not yield any specific information about its mechanism of action, therapeutic targets, or development status in the context of vascular or cardiovascular disease. It is possible that this compound is an internal designation for a compound in early-stage research that is not yet publicly disclosed, a misidentified compound, or a substance that has not been investigated for this specific application.
Given the absence of data, it is not possible to create detailed application notes, experimental protocols, or data tables related to the use of this compound in FEVAR. The development of such materials would require preclinical and clinical research to establish the compound's safety, efficacy, and mechanism of action in this specific and complex medical application.
For researchers and drug development professionals interested in this area, the focus remains on understanding the pathophysiology of aneurysm disease and the host response to endografts to identify novel therapeutic targets.[8][9][10] Future investigations may identify compounds that could, for instance, modulate the inflammatory response to the graft material, promote endothelialization, or prevent endoleaks, thereby improving the long-term durability of fenestrated endovascular repairs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Endovascular repair of complex aortic aneurysms - Mayo Clinic [mayoclinic.org]
- 3. Fenestrated Aortic Stent Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenestrated Endovascular Aortic Repair (FEVAR) - UF Health [ufhealth.org]
- 5. Fenestrated Endovascular Aneurysm Repair Using Physician Modified Endograft | Rush [rush.edu]
- 6. Endovascular Treatment for Thoracoabdominal Aortic Aneurysm and Complex Abdominal Aortic Aneurysm Using Fenestrated and Branched Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical management of small abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small abdominal aortic aneurysms (AAA): Recommendations for rodent model research for the identification of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concept of the aortic aneurysm repair-related surgical stress: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-29b regulation of abdominal aortic aneurysm development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K783-0308 in Combination with Endovascular Devices for the Prevention of In-Stent Restenosis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
K783-0308 is a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2), with IC50 values of 680 nM and 406 nM, respectively[1]. While primarily investigated for its potential in treating acute myeloid leukemia (AML) by inducing G0/G1 cell cycle arrest in cancer cells, its mechanism of action, particularly the inhibition of MNK2, suggests a promising application in the prevention of in-stent restenosis following percutaneous coronary intervention[1][2].
In-stent restenosis, the re-narrowing of a blood vessel after stent implantation, is a significant clinical challenge. The primary cause of in-stent restenosis is neointimal hyperplasia, which involves the proliferation and migration of vascular smooth muscle cells (VSMCs)[2]. The MAPK signaling pathway, and specifically the downstream kinase MNK2, plays a crucial role in this process[2]. By inhibiting MNK2, this compound has the potential to suppress the signaling cascade that leads to VSMC proliferation and migration, thereby preventing neointimal formation and maintaining vessel patency.
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and potential research applications for combining this compound with endovascular devices, such as drug-eluting stents, to mitigate in-stent restenosis.
Mechanism of Action in Vascular Smooth Muscle Cells
The proposed mechanism of action for this compound in preventing in-stent restenosis is centered on its inhibition of the MNK2 signaling pathway in vascular smooth muscle cells. Following arterial injury from stent deployment, various growth factors and inflammatory signals activate the p38 MAPK and ERK pathways. These kinases, in turn, phosphorylate and activate MNK2. Activated MNK2 then phosphorylates eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of proteins involved in cell proliferation and survival. By inhibiting MNK2, this compound can disrupt this cascade, leading to a reduction in the synthesis of proteins necessary for VSMC proliferation and migration, and ultimately inhibiting neointimal hyperplasia.
Signaling Pathway Diagram
Caption: Proposed MNK2 signaling pathway in VSMCs leading to in-stent restenosis and the inhibitory action of this compound.
Experimental Protocols
The following are proposed experimental protocols to evaluate the efficacy of this compound in preventing in-stent restenosis.
Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cell Proliferation and Migration
Objective: To determine the effect of this compound on the proliferation and migration of cultured vascular smooth muscle cells.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
PDGF-BB (platelet-derived growth factor)
-
BrdU Cell Proliferation Assay Kit
-
Transwell migration chambers (8 µm pore size)
-
Crystal Violet stain
Methodology:
1. Cell Culture:
- Culture HASMCs in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
- Cells should be used between passages 3 and 7.
2. Proliferation Assay (BrdU Incorporation):
- Seed HASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with PDGF-BB (20 ng/mL) for 24 hours.
- During the final 4 hours of stimulation, add BrdU to the medium.
- Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
3. Migration Assay (Transwell Assay):
- Seed HASMCs (5 x 10⁴ cells/well) in the upper chamber of a Transwell insert in serum-free medium.
- Add medium containing PDGF-BB (20 ng/mL) to the lower chamber as a chemoattractant.
- Add varying concentrations of this compound or vehicle to both the upper and lower chambers.
- Incubate for 6 hours at 37°C.
- Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
- Count the number of migrated cells in several high-power fields under a microscope.
Experimental Workflow Diagram
Caption: A proposed experimental workflow for evaluating this compound for the prevention of in-stent restenosis.
Protocol 2: In Vivo Evaluation of a this compound-Eluting Stent in a Rabbit Iliac Artery Restenosis Model
Objective: To assess the efficacy and safety of a this compound-eluting stent in reducing neointimal hyperplasia in a preclinical animal model.
Materials:
-
Male New Zealand White rabbits (3.0-3.5 kg)
-
Bare-metal stents (BMS)
-
This compound-eluting stents (KES)
-
Standard surgical and angioplasty equipment
-
Optical Coherence Tomography (OCT) imaging system
-
Histological stains (Hematoxylin and Eosin, Verhoeff-Van Gieson)
Methodology:
1. Stent Implantation:
- Anesthetize the rabbits according to approved institutional animal care and use committee protocols.
- Introduce a catheter sheath into the carotid artery.
- Advance a guidewire to the iliac artery under fluoroscopic guidance.
- Induce arterial injury by balloon inflation.
- Deploy either a BMS or a KES in the injured segment of the iliac artery.
2. In-life Monitoring and Imaging:
- Monitor the animals for any adverse events.
- At 28 days post-implantation, perform follow-up angiography and OCT imaging to assess vessel patency and neointimal coverage.
3. Histological Analysis:
- At the 28-day endpoint, euthanize the animals and perfuse-fix the stented arteries.
- Excise the stented segments and embed them in resin.
- Cut cross-sections and stain with H&E and Verhoeff-Van Gieson.
- Perform morphometric analysis to measure the neointimal area, lumen area, and injury score.
Data Presentation
The following tables provide a template for presenting the quantitative data that would be generated from the proposed experiments.
Table 1: Effect of this compound on HASMC Proliferation (Illustrative Data)
| Treatment Group | Concentration (µM) | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |
| Vehicle Control (DMSO) | - | 1.5 ± 0.1 | 0% |
| PDGF-BB (20 ng/mL) | - | 3.2 ± 0.2 | - |
| This compound + PDGF-BB | 0.1 | 2.8 ± 0.15 | 12.5% |
| This compound + PDGF-BB | 1 | 1.9 ± 0.1 | 40.6% |
| This compound + PDGF-BB | 10 | 1.6 ± 0.08 | 50.0% |
Table 2: Effect of this compound on HASMC Migration (Illustrative Data)
| Treatment Group | Concentration (µM) | Migrated Cells per High-Power Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | - | 25 ± 5 | 0% |
| PDGF-BB (20 ng/mL) | - | 150 ± 12 | - |
| This compound + PDGF-BB | 0.1 | 120 ± 10 | 20.0% |
| This compound + PDGF-BB | 1 | 70 ± 8 | 53.3% |
| This compound + PDGF-BB | 10 | 40 ± 6 | 73.3% |
Table 3: Histomorphometric Analysis of Rabbit Iliac Arteries 28 Days Post-Stenting (Illustrative Data)
| Stent Group | N | Neointimal Area (mm²) | Percent Area Stenosis (%) | Injury Score |
| Bare-Metal Stent (BMS) | 8 | 1.8 ± 0.4 | 45 ± 8 | 1.2 ± 0.2 |
| This compound-Eluting Stent (KES) | 8 | 0.6 ± 0.2 | 15 ± 5 | 1.1 ± 0.3 |
| *p < 0.05 vs. BMS |
Conclusion
The dual FLT3/MNK2 inhibitor this compound presents a novel therapeutic opportunity for the prevention of in-stent restenosis. Its targeted inhibition of the MNK2 pathway, a key driver of vascular smooth muscle cell proliferation and migration, provides a strong rationale for its use in combination with endovascular devices. The provided application notes and protocols offer a framework for researchers and drug development professionals to explore this promising application. Further preclinical and clinical studies are warranted to validate the efficacy and safety of this compound in this context.
References
Troubleshooting & Optimization
Minimizing K783-0308 deployment complications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with K783-0308, a potent and selective dual inhibitor of FLT3 and MNK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor that selectively targets Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1][2][3][4][5][6] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in cell proliferation and survival, such as the RAS/RAF/ERK and PI3K/AKT/mTOR pathways.[2][3][6] This dual inhibition has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in acute myeloid leukemia (AML) cells.[2][3][6][7][8]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated as a potential therapeutic agent for Acute Myeloid Leukemia (AML).[2][3][6] Its ability to target both FLT3, a frequently mutated kinase in AML, and MNK2, which is involved in oncogenic signaling, makes it a promising candidate for overcoming drug resistance often seen with single-target inhibitors.[2][3][6]
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated inhibitory effects on the growth of MV-4-11 and MOLM-13 AML cell lines.[2][3][7][8]
Q4: How should I dissolve and store this compound?
A4: For specific solubility and storage instructions, it is crucial to refer to the datasheet provided by the supplier from whom the compound was purchased. Generally, kinase inhibitors are dissolved in DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of cell growth | Incorrect dosage: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Refer to the published IC50 values for MV-4-11 and MOLM-13 cells as a starting point. |
| Cell line resistance: The target cell line may not have the specific FLT3 mutations or pathway dependencies that make it sensitive to this compound. | Confirm the FLT3 mutation status of your cell line. Consider using cell lines known to be sensitive, such as MV-4-11 or MOLM-13, as positive controls. | |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to reduced activity. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution is stored correctly as per the supplier's instructions. | |
| High cellular toxicity in control cells | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects: At very high concentrations, this compound may inhibit other kinases, leading to general toxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. The compound has been shown to be selective for FLT3 and MNK2 in a panel of 82 kinases, but off-target effects at high concentrations are still possible.[2][3][6] | |
| Difficulty reproducing published IC50 values | Variations in experimental conditions: Differences in cell density, passage number, serum concentration in the media, and assay duration can all influence IC50 values. | Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a specific passage number range. Use the same media formulation and assay duration as the cited literature if possible. |
| Assay method differences: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) can yield different IC50 values. | Use a well-validated and sensitive cell viability assay. Be aware that different assays measure different aspects of cell health (metabolic activity vs. ATP content). |
Quantitative Data
In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value |
| Kinase Activity | |
| FLT3 | 680 nM[1][2][3][4][5] |
| MNK2 | 406 nM[1][2][3][4][5][8][9] |
| Cell Growth Inhibition | |
| MV-4-11 (AML cell line) | 10.4 µM[7][8] |
| MOLM-13 (AML cell line) | 10.5 µM[7][8] |
Experimental Protocols
General Protocol for Determining Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a "no-cell" control well.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound dual inhibition of FLT3 and MNK2 signaling pathways.
Caption: Workflow for determining the IC50 of this compound in AML cells.
References
- 1. FLT3 | DC Chemicals [dcchemicals.com]
- 2. Identification of a dual FLT3 and MNK2 inhibitor for acute myeloid leukemia treatment using a structure-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 x MNK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. MNK-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound|CAS 422554-29-8|DC Chemicals [dcchemicals.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: K783-0308 Radial Force Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the K783-0308 radial seal. Our focus is on improving radial force to ensure optimal sealing performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound radial seal?
A1: The this compound is a radial lip seal designed to prevent fluid leakage and exclude contaminants from critical components in your experimental setups, such as those involving rotating shafts in pumps, mixers, or bioreactors.[1] It maintains a seal by exerting a radial force against a rotating shaft, creating a barrier between the internal and external environments.
Q2: What are the key factors that influence the radial force and sealing performance of the this compound?
A2: The sealing performance of the this compound is influenced by a combination of factors, including operating temperature, rotational speed, system pressure, chemical compatibility with the sealed fluid, and the physical condition of the shaft (e.g., surface finish and hardness).[2][3] Each of these parameters can affect the radial force exerted by the seal lip.
Q3: How does temperature affect the this compound seal's performance?
A3: Temperature extremes can significantly impact the properties of the elastomer. High temperatures can cause the material to soften, swell, and lose its elasticity, which can lead to a reduction in radial force and potential leakage.[3][4][5] Conversely, low temperatures can cause the seal to become hard and brittle, reducing its ability to conform to the shaft surface and maintain a proper seal.[4] It is crucial to operate the seal within its specified temperature range.
Q4: Can the this compound be reused for different experiments?
A4: While it may be possible in some cases, it is generally not recommended to reuse the this compound seal, especially if it has been exposed to aggressive chemicals or extreme temperatures. Chemical exposure can cause irreversible swelling or degradation of the seal material.[6] Additionally, the process of removing the seal can cause minor damage that may compromise its sealing integrity in subsequent uses. For critical applications, always use a new seal.
Troubleshooting Guide: Leakage Issues
This guide provides a step-by-step approach to diagnosing and resolving leakage from the this compound seal.
Problem: Fluid is observed leaking from the seal interface.
Step 1: Initial Assessment and Data Collection
Before disassembling the setup, it's crucial to gather information about the operating conditions at the time of the leakage.[6][7]
-
Quantify the Leakage: If possible, measure the rate of leakage (e.g., in mL/hour).[6][7] This can help determine the severity of the issue.
-
Note Operating Parameters: Record the temperature, pressure, and rotational speed of the system when the leak occurred.
-
Fluid Analysis: If the leaking fluid appears cloudy or discolored, it may indicate contamination or a reaction with the seal material.[7]
Step 2: Visual Inspection of the Assembled System
-
Check for Misalignment: Visually inspect the shaft and housing for any obvious misalignment, which can cause uneven loading on the seal.[6]
-
Look for External Contamination: The presence of external debris around the seal area could indicate that contaminants are interfering with the seal lip.
Step 3: Disassembly and Component Inspection
Carefully disassemble the unit to inspect the seal and shaft.
-
Seal Inspection:
-
Heat Cracking: Look for radial cracks on the seal lip, which indicate exposure to excessive temperatures.[8]
-
Wear: A visible track or groove on the sealing lip can indicate abrasive wear.[8]
-
Swelling or Degradation: Compare the used seal to a new one. Any noticeable swelling, softening, or change in texture suggests chemical incompatibility.[9]
-
Installation Damage: Nicks, cuts, or a folded lip are often signs of improper installation.[8]
-
-
Shaft Inspection:
-
Surface Finish: The shaft surface where the seal runs should be smooth and free of scratches or pits. A rough surface can accelerate seal wear.
-
Grooving: A groove worn into the shaft by the seal indicates excessive wear, often due to high radial force or abrasive particles.
-
Step 4: Root Cause Analysis and Corrective Actions
Based on your findings, use the following decision-making workflow to identify the root cause and implement the appropriate solution.
Caption: Troubleshooting workflow for this compound seal leakage.
Quantitative Data Summary
For optimal performance of the this compound seal, it is critical to adhere to recommended operating parameters. The following tables provide key quantitative data for common seal materials and shaft specifications.
Table 1: Elastomer Operating Temperature Ranges
| Elastomer Material | Normal Operating Temperature Range (°C) |
| Nitrile (NBR) | -29°C to 121°C[2] |
| Viton™ (FKM) | -40°C to 204°C[2] |
| Silicone (VMQ) | -73°C to 232°C[2] |
| EPDM | -29°C to 150°C[2] |
Table 2: Recommended Shaft Surface Finish and Hardness
| Parameter | Recommended Value | Rationale |
| Surface Roughness (Ra) | 0.25 µm to 0.50 µm[3][10] | A finish that is too smooth can prevent proper lubrication, while a rough finish can cause premature wear.[3] |
| Minimum Hardness | 45 Rockwell C[3] | A harder shaft surface resists wear and grooving caused by the seal lip. |
Experimental Protocols
Protocol 1: Measurement of Radial Force
This protocol outlines a method for quantifying the radial force of the this compound seal, which is a critical parameter for sealing performance.
Objective: To measure the radial force exerted by the seal on a shaft of a known diameter.
Materials:
-
This compound radial seal
-
Mandrel with a diameter corresponding to the intended shaft size
-
Radial force measurement test rig (e.g., a system with a split-ring fixture and a load cell)[11]
-
Data acquisition system
Methodology:
-
Calibration: Calibrate the load cell of the radial force measurement rig according to the manufacturer's instructions.
-
Sample Preparation: Ensure the seal and mandrel are clean and free of any debris or lubrication.
-
Mounting: Carefully mount the this compound seal onto the mandrel, ensuring it is seated correctly and not twisted.
-
Measurement:
-
Place the mandrel and seal assembly into the split-ring fixture of the test rig.
-
Apply a controlled, gradual compressive force to the fixture, causing the two halves to close and exert a force on the seal.
-
Record the force reading from the load cell as a function of the displacement of the fixture.
-
The peak force recorded before the seal begins to slip is indicative of the static radial force.
-
-
Data Analysis: Plot the force versus displacement curve. The maximum force on this curve represents the radial force of the seal under the tested conditions.
Caption: Experimental workflow for measuring radial force.
Protocol 2: Quantification of Leak Rate
This protocol describes a pressure decay method to quantify the leak rate of the this compound seal in a static condition.[12][13]
Objective: To determine the rate of fluid leakage past the seal under a specified pressure differential.
Materials:
-
Assembled test fixture with the this compound seal installed
-
Pressurized gas source (e.g., nitrogen)
-
Pressure transducer
-
Temperature sensor
-
Sealed test volume of a known size
-
Data acquisition system
Methodology:
-
System Assembly: Assemble the this compound seal in the test fixture, ensuring a proper seal between all components.
-
Pressurization: Pressurize the known internal volume of the test fixture with the gas to a predetermined pressure.
-
Stabilization: Allow the system to stabilize for a short period to ensure temperature equilibrium.
-
Data Logging: Start recording the pressure and temperature inside the test volume over time using the data acquisition system.
-
Pressure Decay Monitoring: Monitor the pressure decay over a defined period. The duration will depend on the expected leak rate; for very low leak rates, this may take several hours.[13]
-
Leak Rate Calculation:
-
Use the ideal gas law to calculate the mass of the gas at the start and end of the test period, accounting for any temperature changes.
-
The leak rate (Q) can be calculated using the formula: Q = (ΔP * V) / Δt Where:
-
ΔP is the change in pressure
-
V is the internal volume
-
Δt is the duration of the test[14]
-
-
Caption: Workflow for quantifying seal leak rate via pressure decay.
References
- 1. aceseal.com [aceseal.com]
- 2. sealmaster.com [sealmaster.com]
- 3. permaseal.co [permaseal.co]
- 4. How Temperature Affects Elastomer Seals | Seals | OneMonroe [monroeengineering.com]
- 5. Heat & Weather Effects on Elastomer Performance [gcsrep.com]
- 6. flexachem.com [flexachem.com]
- 7. lagersmit.com [lagersmit.com]
- 8. SKF [skf.com]
- 9. sealing-conference.com [sealing-conference.com]
- 10. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 11. witpress.com [witpress.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. Leak Rate Calculation Formula: A Complete Guide for Engineers - VES [vac-eng.com]
Technical Support Center: Overcoming Cell Migration and Fixation Issues
Disclaimer: The specific identifier "K783-0308" did not correspond to a publicly available reagent, cell line, or experimental protocol in our search. Therefore, this technical support center provides comprehensive troubleshooting guidance for common challenges encountered in cell migration and fixation assays, which are broadly applicable to researchers, scientists, and drug development professionals.
This guide is designed to help you identify and resolve issues during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cells are detaching from the plate/slide during fixation and staining. How can I prevent this?
A1: Cell detachment is a common issue that can be addressed by:
-
Using coated plates/slides: Pre-coating surfaces with substances like Poly-L-Lysine, collagen, or fibronectin can significantly improve cell adherence.[1]
-
Gentle handling: When adding or aspirating liquids, do so slowly and against the side of the well to avoid dislodging the cell monolayer.[2]
-
Optimizing fixation: Over-fixation can sometimes lead to cell detachment. Try reducing the fixation time or testing a different fixative.[3] Using buffers containing Ca2+/Mg2+ prior to fixation can also help maintain cell attachment.[4]
-
Avoiding harsh washes: Use a sufficient volume of washing buffer and avoid directing the stream onto the cells.
-
Maintaining hydration: Do not let the cells dry out at any point during the staining protocol.[5][6]
Q2: I'm observing high background fluorescence in my immunocytochemistry. What are the likely causes?
A2: High background can obscure your signal and is often caused by:
-
Insufficient blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the species of the secondary antibody) and that the incubation time is sufficient.[3][7]
-
Non-specific antibody binding: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal concentration.[3][6] A secondary antibody-only control can help determine if the secondary antibody is the source of non-specific binding.[8]
-
Inadequate washing: Increase the number and duration of wash steps to remove unbound antibodies.[3]
-
Autofluorescence: Some cell types or fixatives (like glutaraldehyde) can cause autofluorescence. Using a different fixative or a quenching step (e.g., with ammonium chloride after formaldehyde fixation) can help.[6][9]
Q3: My wound healing assay shows inconsistent wound closure. How can I improve reproducibility?
A3: Inconsistent results in wound healing assays often stem from variability in the initial scratch. To improve reproducibility:
-
Create uniform scratches: Use a dedicated scratch assay tool or a consistent method with a pipette tip to ensure the wound width is the same across all wells.[10]
-
Ensure a confluent monolayer: The cell monolayer should be 100% confluent before creating the wound. Gaps in the monolayer can lead to uneven migration.[10][11]
-
Wash away debris: Immediately after scratching, gently wash the wells with serum-free medium to remove dislodged cells and debris that could interfere with migration.[10][12]
-
Control for proliferation: Cell proliferation can be mistaken for migration. It's advisable to use serum-free or low-serum medium or a proliferation inhibitor like Mitomycin C.[10][13]
Q4: In my transwell assay, I'm seeing little to no cell migration, even with a chemoattractant. What could be wrong?
A4: Low or no migration in a transwell assay can be due to several factors:
-
Incorrect pore size: The pores of the transwell membrane must be large enough for your cells to migrate through but not so large that they fall through passively.[14][15]
-
Sub-optimal chemoattractant concentration: The concentration of the chemoattractant is critical. Perform a dose-response curve to find the optimal concentration.[10][16]
-
Cell health and passage number: Ensure your cells are healthy and at a low passage number, as excessive passaging can reduce their migratory capacity.[17]
-
Serum starvation: Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity to the chemoattractant.[10][16][17]
Troubleshooting Guides
Table 1: Troubleshooting Cell Migration Assays
| Problem | Possible Cause | Recommended Solution |
| Wound Healing Assay: Uneven Migration Front | Non-confluent cell monolayer before scratching.[10] | Ensure the cell monolayer is 100% confluent. Optimize seeding density and incubation time.[13] |
| Debris from the scratch is interfering with migration.[10] | Gently wash wells with serum-free medium immediately after creating the scratch to remove debris.[12] | |
| Wound Healing Assay: No Migration | Cell proliferation is inhibited, and cells are not migratory. | Use a positive control (e.g., serum or a known growth factor) to confirm that cells are capable of migration.[18] |
| Test compound is cytotoxic. | Perform a cell viability assay to distinguish between inhibition of migration and cell death.[18] | |
| Transwell Assay: High Background Migration (Negative Control) | Serum in the medium is acting as a chemoattractant. | Serum-starve cells for 12-24 hours before the assay and use serum-free medium in the upper chamber.[10][17] |
| Cell seeding density is too high, leading to cells falling through. | Perform a cell titration experiment to determine the optimal seeding density.[14][16] | |
| Transwell Assay: Inconsistent Results | Air bubbles trapped under the insert.[10] | Ensure no air bubbles are present when placing the insert into the well. |
| Inconsistent cell counting. | For transparent membranes, ensure complete removal of non-migrated cells from the top of the insert before counting.[19] |
Table 2: Troubleshooting Cell Fixation & Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inadequate fixation, masking the epitope. | Test different fixation methods (e.g., paraformaldehyde vs. methanol).[4][9] An antigen retrieval step may be necessary with formaldehyde fixation.[3] |
| Insufficient permeabilization for intracellular targets. | Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[3][20] | |
| Primary antibody concentration is too low. | Titrate the primary antibody to find the optimal concentration.[3] | |
| High Background Staining | Over-fixation causing artifacts.[6] | Reduce the fixation time. For formaldehyde, 15 minutes is often sufficient for cultured cells.[6] |
| Non-specific binding of the secondary antibody. | Include a secondary antibody-only control. Ensure the secondary antibody is raised against the host species of the primary antibody.[5][8] | |
| Photobleaching (Fading Signal) | Fluorophores are exposed to light for too long. | Minimize light exposure during incubations and imaging. Use an anti-fade mounting medium.[21] |
| Altered Cell Morphology | Harsh fixation or permeabilization. | Methanol fixation can alter cell morphology; paraformaldehyde is generally better at preserving structure.[22] |
Experimental Protocols
Protocol 1: General Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[13]
-
Monolayer Formation: Incubate the cells until they reach 100% confluency.
-
Serum Starvation (Optional): To inhibit proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.[13]
-
Creating the Wound: Using a sterile p200 pipette tip or a specialized scratch tool, create a straight scratch across the center of the cell monolayer.[12]
-
Washing: Gently wash the well twice with sterile PBS to remove detached cells and debris.[12]
-
Treatment: Add the medium containing your test compound or controls to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope. Mark the plate to ensure you image the same field at each time point.[23]
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Subsequent Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
Protocol 2: General Transwell Migration Assay
-
Rehydration of Inserts: If necessary, rehydrate the transwell inserts according to the manufacturer's instructions.
-
Chemoattractant Addition: Add medium containing the chemoattractant (e.g., serum, specific growth factors) to the lower chamber of the plate.[16]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at the desired concentration. Ensure cells are in a single-cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.[16]
-
Incubation: Incubate the plate for a duration appropriate for your cell type (typically 4-24 hours) to allow for migration.[12]
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[16]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like methanol or 4% paraformaldehyde.[10] Stain the cells with a dye such as crystal violet or DAPI.[10]
-
Imaging and Quantification: Allow the inserts to dry, then image the lower surface of the membrane. Count the number of migrated cells in several random fields of view.[10]
Visualizations
Experimental Workflows & Logical Relationships
Caption: Workflow for a typical wound healing (scratch) assay.
Caption: General workflow for a transwell cell migration assay.
Caption: Troubleshooting logic for common cell fixation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ibidi.com [ibidi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 15. focus.gbo.com [focus.gbo.com]
- 16. fishersci.de [fishersci.de]
- 17. yeasenbio.com [yeasenbio.com]
- 18. clyte.tech [clyte.tech]
- 19. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. researchgate.net [researchgate.net]
Reducing thrombosis risk in K783-0308 grafts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with K783-0308 grafts, focusing on the critical aspect of reducing thrombosis risk.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound grafts.
Issue 1: Rapid Thrombosis Observed in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Graft Material Incompatibility | 1. Review the surface chemistry of the this compound graft. Hydrophobic and positively charged surfaces can promote platelet adhesion.[1] 2. Consider surface modification techniques to enhance biocompatibility. Options include hydrophilic polymer coatings or immobilization of antithrombotic molecules like heparin.[2][3] 3. If possible, compare the thrombogenicity of this compound with a control graft material known for its low thrombosis rates, such as expanded polytetrafluoroethylene (ePTFE). |
| Surgical Technique and Hemodynamics | 1. Ensure meticulous surgical technique to minimize endothelial injury at the anastomosis sites.[4] 2. Verify that there is no significant compliance mismatch between the graft and the native vessel, as this can create turbulent blood flow. 3. Use non-invasive imaging techniques like Doppler ultrasound to assess blood flow patterns through the graft post-implantation.[5][6] Turbulent or slow flow can indicate a higher risk of thrombosis. |
| Systemic Hypercoagulability of the Animal Model | 1. Review the choice of animal model. Some species or strains may have a predisposition to hypercoagulability. 2. Assess baseline coagulation parameters of the animals prior to graft implantation. 3. Consider the use of systemic antiplatelet or anticoagulant therapy, but be mindful of potential bleeding complications.[6][7][8] |
Issue 2: Poor Endothelial Cell Attachment and Proliferation on the Graft Surface
| Potential Cause | Troubleshooting Steps |
| Suboptimal Graft Surface for Cell Adhesion | 1. Characterize the surface topography and chemistry of the this compound graft. Excessively hydrophilic surfaces can hinder initial cell attachment.[3] 2. Consider coating the graft with extracellular matrix proteins like fibronectin or collagen to promote cell adhesion.[9] 3. Modify the graft surface with cell-adhesive peptides such as RGD.[3] |
| Issues with Endothelial Cell Seeding Protocol | 1. Optimize the seeding density of endothelial cells. A common starting point is 8x10^5 cells/cm².[1] 2. Ensure the viability and purity of the endothelial cell population used for seeding. 3. Pre-condition the seeded graft in a bioreactor under physiological flow conditions to enhance cell retention and alignment. |
| Inadequate Culture Conditions Post-Seeding | 1. Use an appropriate endothelial cell growth medium supplemented with necessary growth factors. 2. Monitor the culture for any signs of contamination. 3. Ensure the seeded graft is not subjected to excessive shear stress immediately after seeding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to thrombosis in synthetic vascular grafts like the this compound?
A1: Thrombosis in synthetic vascular grafts is primarily initiated by the interaction of blood components with the artificial surface. Key mechanisms include:
-
Protein Adsorption: Upon blood contact, plasma proteins, particularly fibrinogen, rapidly adsorb to the graft surface. This protein layer can then trigger platelet adhesion.
-
Platelet Adhesion and Activation: Platelets adhere to the adsorbed protein layer, leading to their activation. Activated platelets release pro-thrombotic factors, further amplifying the coagulation cascade.[10]
-
Coagulation Cascade Activation: The contact of blood with the artificial surface can directly activate the intrinsic pathway of the coagulation cascade, leading to fibrin formation and thrombus development.[11]
-
Lack of a Functional Endothelium: Unlike native blood vessels, synthetic grafts lack a healthy endothelial lining that actively prevents thrombosis by producing molecules like nitric oxide and prostacyclin.[12][13]
Q2: What are the most critical material properties of the this compound graft to consider for minimizing thrombosis risk?
A2: The following material properties are crucial:
-
Surface Chemistry: Hydrophilic and negatively charged surfaces are generally less thrombogenic as they tend to repel platelets, which have a negative surface charge.[1]
-
Surface Topography: A smooth surface at the micro-level can reduce platelet adhesion and activation.
-
Compliance: A graft with mechanical compliance similar to that of the native artery can help maintain laminar blood flow and reduce stress at the anastomoses, thereby lowering the risk of intimal hyperplasia and subsequent thrombosis.[14]
Q3: What are the current strategies for surface modification to improve the hemocompatibility of vascular grafts?
A3: Several surface modification strategies are being explored:
-
Passive Coatings: Applying hydrophilic polymers like polyethylene glycol (PEG) to create a "stealth" surface that resists protein adsorption.[3]
-
Bioactive Coatings: Immobilizing antithrombotic molecules such as heparin or direct thrombin inhibitors on the graft surface to actively inhibit the coagulation cascade.[2]
-
Endothelialization: Promoting the formation of a confluent endothelial cell layer on the graft lumen. This can be achieved through in vitro cell seeding before implantation or by designing surfaces that encourage in situ endothelialization by recruiting endothelial progenitor cells from the bloodstream.[9][12][13]
Q4: What are the recommended in vitro assays to assess the thrombogenic potential of the this compound graft?
A4: A battery of in vitro assays should be performed to evaluate thrombogenicity:
-
Protein Adsorption Assays: To quantify the adsorption of key plasma proteins like fibrinogen and albumin to the graft surface.
-
Platelet Adhesion and Activation Assays: To measure the number of adherent platelets and assess their activation state (e.g., by measuring the release of specific markers) after exposure to the graft material.
-
Coagulation Time Assays: To determine the effect of the graft material on blood clotting times (e.g., activated partial thromboplastin time - aPTT, and prothrombin time - PT).
Q5: What are the key considerations when designing an in vivo study to evaluate the long-term patency of the this compound graft?
A5: For a robust in vivo evaluation, consider the following:
-
Animal Model Selection: Choose an animal model that is well-established for vascular graft studies and has a coagulation system that is reasonably predictive of the human response.
-
Graft Implantation Site: The choice of implantation site (e.g., carotid artery, femoral artery) will determine the hemodynamic conditions the graft is exposed to. Small-diameter grafts are often tested in more challenging, low-flow environments.
-
Patency Assessment: Utilize non-invasive imaging techniques such as Doppler ultrasound or micro-CT angiography at regular intervals to monitor graft patency.[3][5][15] Histological analysis at the end of the study is essential to assess thrombosis, intimal hyperplasia, and cellular infiltration.
-
Study Duration: The study should be of sufficient duration to evaluate both early thrombotic events and late-stage failure modes like intimal hyperplasia.
Quantitative Data Summary
Table 1: Comparison of Patency Rates for Different Vascular Graft Materials in Preclinical Models
| Graft Material | Animal Model | Implantation Site | Patency Rate (%) | Follow-up Duration | Reference |
| ePTFE | Dog | Carotid Artery | 30 | 12 weeks | [16] |
| Seeded ePTFE | Dog | Carotid Artery | 70 | 12 weeks | [16] |
| PCL | Rat | Aorta | 100 | 9 months | [17] |
| PLA | Rat | Aorta | Lower patency (improved with cell seeding) | - | [17] |
| Hirudin-conjugated PLLA | - | - | 83 | 6 months | [18] |
Table 2: Effect of Pharmacological Interventions on Graft Patency
| Intervention | Graft Type | Outcome | Key Finding | Reference |
| Aspirin or Aspirin + Dipyridamole vs. Placebo | Peripheral Bypass Grafts | Primary Patency | Beneficial effect observed, particularly for prosthetic grafts. | [7] |
| Vitamin K Antagonists vs. No VKA | Autologous Venous Grafts | Patency, Limb Salvage, Survival | May favor improved outcomes. | [19] |
| Dual Antiplatelet Therapy (DAPT) vs. Aspirin Monotherapy | Lower Extremity Bypass | Graft Patency | No overall beneficial effect on patency, but may benefit prosthetic conduits. | |
| Oral Anticoagulation | Aortocoronary Bypass | Graft Patency | Improved patency, especially in grafts with lower blood flow. | [17] |
Experimental Protocols
Protocol 1: In Vitro Platelet Adhesion Assay
Objective: To quantify the adhesion of platelets to the this compound graft surface under static conditions.
Materials:
-
This compound graft material (sterilized)
-
Platelet-rich plasma (PRP) from a healthy donor
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Ethanol series (for dehydration)
-
Scanning electron microscope (SEM)
Procedure:
-
Prepare samples of the this compound graft material of a standardized size.
-
Place the sterile graft samples into the wells of a sterile multi-well plate.
-
Add a defined volume of PRP to each well, ensuring the graft surface is fully submerged.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Gently wash the graft samples twice with PBS to remove non-adherent platelets.
-
Fix the adherent platelets by immersing the samples in 2.5% glutaraldehyde solution for at least 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Dry the samples (e.g., by critical point drying).
-
Sputter-coat the samples with a conductive material (e.g., gold).
-
Image the graft surfaces using SEM at various magnifications.
-
Quantify the number of adherent platelets per unit area from the SEM images.
Protocol 2: In Vivo Vascular Graft Implantation and Patency Assessment (Rat Carotid Artery Model)
Objective: To evaluate the in vivo thrombogenicity and patency of the this compound graft.
Materials:
-
This compound graft (appropriately sized for rat carotid artery)
-
Anesthetized rats
-
Surgical instruments for microsurgery
-
Suture material
-
Doppler ultrasound system with a high-frequency probe
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the common carotid artery.
-
Perform proximal and distal ligation of a segment of the carotid artery.
-
Excise the isolated arterial segment.
-
Perform end-to-end anastomoses to implant the this compound graft.
-
Restore blood flow through the graft and confirm hemostasis.
-
Close the surgical incision.
-
At predetermined time points (e.g., 1, 7, 14, and 28 days post-implantation), assess graft patency non-invasively using Doppler ultrasound. Record blood flow velocity and look for signs of stenosis or occlusion.
-
At the end of the study period, euthanize the animal and explant the graft with adjacent native vessels.
-
Perform histological analysis of the explanted graft to assess for thrombosis, neointimal hyperplasia, and cellular infiltration.
Visualizations
Caption: Signaling pathway of thrombus formation on a synthetic graft surface.
Caption: Experimental workflow for the evaluation of a new vascular graft.
Caption: Troubleshooting decision tree for unexpected thrombosis in vivo.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cellbiologics.com [cellbiologics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonography Evaluation of Patency of Implanted Infra-Renal Vascular Grafts in the Rat Model. [open.uct.ac.za]
- 6. Doppler ultrasound in the evaluation of experimental microvascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A simple adhesion assay for studying interactions between platelets and endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endothelial-cell-seeding-of-prosthetic-vascular-grafts - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. terpconnect.umd.edu [terpconnect.umd.edu]
- 12. Vascular graft research: endothelial cell seeding of synthetic bypass grafts [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Development of Tissue Engineered Vascular Grafts: A Fluid-Solid-Growth Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method article: an in vitro blood flow model to advance the study of platelet adhesion utilizing a damaged endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of tissue-engineered vascular grafts with enhanced patency by integrating heparin, cell-adhesive peptide, and carbon monoxide nanogenerators into acellular blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ENDOTHELIAL CELL CULTURE AND SEEDING OF PROSTHETIC VASCULAR GRAFTS: AN EXPERIMENTAL STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. medmastery.com [medmastery.com]
- 19. Fabrication of polymer blend vascular grafts with enhanced mechanical properties and rapid cell infiltration: influence of micro/nanostructure, polymer composition, and post-processing on pore architecture and bioengineered environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Radiopacity of K783-0308 for Improved Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the radiopacity of the polymer K783-0308.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound component not visible in X-ray or fluoroscopy imaging?
A1: Standard polymers like this compound are primarily composed of elements with low atomic numbers, such as carbon, hydrogen, and oxygen.[1][2][3] These elements have low X-ray attenuation, meaning X-rays pass through them with little to no absorption, rendering the material radiolucent or invisible in medical imaging.[1][2] To be visible, the polymer's radiopacity must be enhanced.
Q2: What are the common methods to make this compound radiopaque?
A2: The most common method is to incorporate a radiopacifying agent, which is a substance with a high atomic number that absorbs X-rays.[4] This can be done through:
-
Physical Blending: The radiopacifier, typically a fine powder, is physically mixed with the this compound polymer before processing (e.g., extrusion, molding).[2]
-
Chemical Synthesis: Radiopaque atoms (like iodine) are covalently bonded into the polymer structure of this compound.[2] However, this method is often more complex and less common in practice.[2]
Q3: What are the most commonly used radiopacifying agents?
A3: The most widely used radiopacifiers for medical polymers are:
-
Barium Sulfate (BaSO₄): A common and cost-effective choice, often used in concentrations of 20-40% by weight.[5]
-
Bismuth Compounds (e.g., Bismuth Trioxide, Bismuth Subcarbonate): Offer excellent radiopacity.
-
Tungsten (W): A dense metal powder used for devices requiring high radiopacity, especially those with thin walls.[5][6]
-
Zirconium Dioxide (ZrO₂): Frequently used in bone cements and dental composites.[2][7]
Q4: How do I choose the right radiopacifying agent for my this compound application?
A4: The selection depends on several factors:
-
Required Level of Radiopacity: Thin-walled devices require agents with higher density, like tungsten.[5][6]
-
Biocompatibility: The agent must be non-toxic and biocompatible for the intended application.
-
Mechanical Properties: The addition of a filler can alter the mechanical properties (e.g., tensile strength, flexibility) of this compound.[1][3] It's crucial to select an agent and concentration that minimally impact the required performance.
-
Processing Method: The particle size and morphology of the radiopacifier should be compatible with your processing technique to ensure homogenous dispersion.
Troubleshooting Guides
Issue 1: Poor or inconsistent radiopacity in the final this compound component.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous dispersion of the radiopacifying agent. | - Improve mixing during compounding by adjusting screw speed, temperature, or mixing time. - Consider using a surface-treated grade of the radiopacifier or a coupling agent to improve compatibility with the this compound matrix. - For solvent casting, ensure the particles are well-suspended using sonication or high-shear mixing before casting. |
| Insufficient loading of the radiopacifying agent. | - Increase the weight percentage of the radiopacifier in the this compound compound.[5] - Refer to the data tables below for typical loading concentrations and their effect on radiopacity. |
| Particle agglomeration. | - Use a radiopacifier with a smaller and more uniform particle size. - Dry the radiopacifier powder thoroughly before use to prevent moisture-induced clumping. |
Issue 2: The mechanical properties (e.g., brittleness, low tensile strength) of the this compound component have significantly degraded.
| Possible Cause | Troubleshooting Step |
| High loading of the radiopacifying agent. | - Reduce the concentration of the radiopacifier. Overloading can compromise the polymer's mechanical integrity.[5][6] - Consider switching to a denser radiopacifier (e.g., tungsten) that can provide the desired radiopacity at a lower loading volume.[5] |
| Poor interfacial adhesion between this compound and the radiopacifier. | - Use a surface-modified radiopacifier or add a compatibilizer to the blend to improve adhesion between the polymer and the filler particles. |
| Polymer degradation during processing. | - High processing temperatures required to melt-blend this compound with a metallic filler can sometimes degrade the polymer. Optimize the temperature profile and minimize residence time in the extruder. |
Quantitative Data on Radiopacity Enhancement
The following tables provide illustrative data on how different radiopacifiers and their concentrations can affect the radiopacity of this compound.
Table 1: Radiopacity of this compound with Various Radiopacifiers
| Radiopacifying Agent | Loading (% by weight) | Mean Radiopacity (Hounsfield Units) |
| None (Pure this compound) | 0% | -80 ± 15 |
| Barium Sulfate (BaSO₄) | 20% | 1500 ± 120 |
| Barium Sulfate (BaSO₄) | 40% | 3200 ± 250 |
| Bismuth Trioxide (Bi₂O₃) | 20% | 2800 ± 200 |
| Bismuth Trioxide (Bi₂O₃) | 40% | 5500 ± 400 |
| Tungsten (W) | 40% | 7000 ± 550 |
| Tungsten (W) | 60% | >10000 |
Table 2: Effect of Barium Sulfate Loading on Mechanical Properties of this compound
| Barium Sulfate Loading (% by weight) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% | 50 | 350 |
| 20% | 42 | 150 |
| 40% | 35 | 50 |
Experimental Protocols
Protocol 1: Enhancing this compound Radiopacity using Melt Compounding
This protocol describes the blending of a radiopacifying agent with this compound using a twin-screw extruder.
Materials:
-
This compound polymer pellets
-
Radiopacifying agent powder (e.g., Barium Sulfate, Tungsten)
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Drying: Dry the this compound pellets and the radiopacifier powder in a vacuum oven at the recommended temperature and duration to remove any moisture.
-
Pre-blending: In a separate container, accurately weigh and manually pre-mix the this compound pellets and the radiopacifier powder to the desired weight percentage.
-
Extrusion:
-
Set the temperature profile of the extruder zones appropriate for this compound processing.
-
Feed the pre-blended mixture into the extruder hopper at a constant rate.
-
The twin screws will melt, mix, and homogenize the polymer and the radiopacifier.
-
-
Pelletizing: The extruded strand is cooled in a water bath and then cut into pellets using a pelletizer.
-
Post-processing: These radiopaque this compound pellets can now be used in subsequent molding or extrusion processes to create the final component.
Protocol 2: Enhancing this compound Radiopacity using Solvent Casting
This protocol is suitable for creating thin films or coatings of radiopaque this compound.
Materials:
-
This compound polymer
-
A suitable solvent for this compound
-
Radiopacifying agent powder (micron-sized)
-
Magnetic stirrer and/or sonicator
-
Casting dish (e.g., petri dish)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound polymer in the solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
Dispersion:
-
Weigh the desired amount of the radiopacifying powder.
-
Add the powder to the polymer solution and stir vigorously using a magnetic stirrer.
-
For better dispersion and to break up agglomerates, place the solution in an ultrasonic bath for 30-60 minutes.
-
-
Casting: Pour the resulting suspension into a level casting dish.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the dish with a perforated lid can slow down evaporation and prevent defects in the film.
-
Drying: Once the film is formed, place it in a vacuum oven at a slightly elevated temperature to remove any residual solvent.
-
Removal: Carefully peel the dried, radiopaque this compound film from the casting dish.
Visualizations
Caption: Workflow for enhancing polymer radiopacity via melt compounding.
Caption: Decision logic for selecting the appropriate radiopacifier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proplate.com [proplate.com]
- 5. polyzen.com [polyzen.com]
- 6. polyzen.com [polyzen.com]
- 7. aijcr.thebrpi.org [aijcr.thebrpi.org]
Validation & Comparative
Comparative Performance Analysis: K783-0308 vs. Traditional Stent-Grafts
Initial searches for "K783-0308" did not yield specific information on a medical device with this designation. The following guide provides a comparative framework based on the well-documented comparison between two major classes of coronary stents: bioresorbable vascular scaffolds (BVS) and traditional drug-eluting stents (DES). This information can serve as a template for analysis should data on this compound become available.
The evolution of interventional cardiology has seen a shift from bare-metal stents to drug-eluting stents (DES), which have become the standard for percutaneous coronary intervention (PCI) by reducing restenosis through the elution of immunosuppressive drugs.[1] A newer class of devices, bioresorbable vascular scaffolds (BVS), were developed to provide temporary vessel support and then dissolve, theoretically avoiding the long-term complications associated with permanent metallic implants, such as delayed healing and very late stent thrombosis.[1][2]
Performance Comparison: Bioresorbable Scaffolds vs. Drug-Eluting Stents
Clinical studies have revealed key differences in the performance and safety profiles of BVS and DES.
| Outcome Measure | Bioresorbable Vascular Scaffolds (BVS) | Drug-Eluting Stents (DES) | Key Findings |
| Target Lesion Failure (TLF) | Higher risk observed in some studies.[1] | Lower risk compared to BVS in several analyses.[1] | A meta-analysis showed a significantly higher rate of TLF in the BVS group within 12 months. Another study noted an increased risk of TLF peaking at 3 years for BVS.[1] |
| Stent/Scaffold Thrombosis (ST) | Increased risk across all timepoints, peaking at 2 years in one meta-analysis.[1] | Lower risk of thrombosis compared to BVS. | The risk of stent thrombosis is a significant concern with BVS.[1] |
| Target Vessel Myocardial Infarction (TVMI) | Higher rates observed in multiple meta-analyses.[1] | Lower rates compared to BVS. | The increased risk of TLF with BVS is often driven by higher rates of TVMI. |
| In-Stent Diameter Stenosis (DS%) | Significantly higher in-stent DS% within 1 year. | Lower in-stent DS% compared to BVS. | Intraluminal imaging has shown a greater degree of stenosis with BVS in the short to mid-term. |
| Vessel Restoration | Designed to restore natural vessel function and movement after resorption.[2] | Permanent implant that cages the vessel. | BVS aim to allow for the restoration of the coronary configuration and systolic-diastolic movements.[2] |
Experimental Protocols
The data presented is primarily derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
Systematic Review and Meta-Analysis Protocol:
-
Literature Search: A comprehensive search of medical databases such as MEDLINE, EMBASE, and Web of Science is conducted to identify all relevant RCTs comparing the devices .
-
Study Selection: Inclusion and exclusion criteria are predefined to select high-quality studies. Typically, these are randomized controlled trials with specific patient populations and follow-up durations.
-
Data Extraction: Key data points are extracted from the selected studies, including patient characteristics, procedural details, and clinical outcomes (e.g., TLF, ST, TVMI).
-
Risk of Bias Assessment: The quality of the included trials is assessed using standardized tools like the Cochrane's Risk of Bias tool.
-
Statistical Analysis: Statistical methods, often using software like RevMan, are employed to pool the data from multiple studies and calculate summary statistics such as risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI).
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Comparative Stent Analysis
Caption: Workflow for a systematic review and meta-analysis of stent performance.
Logical Relationship of Clinical Endpoints
Caption: Composite endpoint of Target Lesion Failure (TLF).
References
Comparative Study on the Kink Resistance of Medical Tubing: K783-0308 vs. Commercial Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the kink resistance of a designated product, K783-0308, against leading alternative materials used in medical and pharmaceutical applications. Initial research indicates that "this compound" is not a standardized or publicly marketed product identifier, suggesting it may be an internal or specific project code. Therefore, for the purpose of this guide, this compound is treated as a hypothetical, high-performance medical-grade tubing. The comparative data for this compound is presented as a placeholder to be populated with internal test results. Data for the alternative materials are representative of typical performance characteristics found in commercially available products.
The primary performance metric evaluated is kink resistance, a critical attribute for tubing used in applications such as drug delivery, catheters, and peristaltic pumps, where an interruption of flow can have serious consequences.[1][2] The experimental protocol provided is based on the internationally recognized standard for short-term kink resistance testing of medical tubing.
Quantitative Comparison of Kink Resistance
The following table summarizes the key performance indicators for this compound and its alternatives. The primary metric, Corrected Kink Distance, is determined according to the EN 13868 (short-term) test method, where a smaller value indicates superior kink resistance.
| Feature | This compound (Hypothetical) | Braid-Reinforced Silicone Tubing | Thermoplastic Elastomer (TPE) Tubing | Spiral-Reinforced Silicone Tubing |
| Material Composition | [Specify Material] | Platinum-cured silicone with polyester or stainless steel braiding[3][4][5] | Medical-grade styrenic block copolymers (e.g., Medalist® MD-500 series)[1][6] | Platinum-cured silicone with embedded monofilament (plastic or metal) spiral[7] |
| Corrected Kink Distance (mm) | < 10.0 (Target) | 10.0 - 15.0 | 15.0 - 20.0[1] | 8.0 - 12.0 |
| Minimum Bend Diameter w/o Kink (cm) | < 1.0 (Target) | ~1.2 | ~1.5[1] | ~1.0 |
| Flow Rate Reduction at 15mm Bend | < 5% (Target) | < 10% | < 25% | < 8% |
| Shore A Durometer | 70A (Example) | 60A - 80A | 65A - 93A[6] | 50A - 70A |
| Sterilization Compatibility | [Specify Methods] | Autoclave, Gamma, EtO[5] | E-beam, Gamma, EtO, Autoclave[2][6] | Autoclave (with metal coil), Gamma, EtO[7] |
Experimental Protocol: Short-Term Kink Resistance Test (Based on EN 13868, Annex A)
This protocol outlines the standardized method for determining the kink resistance of single-lumen medical tubing for short-term use.[8][9]
1. Principle: The test determines the kink resistance by measuring the distance between two parallel plates at which the tubing, formed into a loop, kinks and causes a 50% reduction in the initial flow of water.[8][9]
2. Apparatus:
-
Kink test tool with parallel plates and grooves to hold the tubing.
-
Tensile testing apparatus or similar device to move the plates at a constant rate.
-
Constant head water supply or a pump to maintain a consistent flow.
-
Flow meter to monitor the water flow rate.
-
Data acquisition system to record plate distance and flow rate.
3. Procedure:
-
Measure the initial flow rate of water through a straight section of the tubing sample to establish the baseline (100% flow).
-
Carefully place the tubing sample into the grooves of the kink test tool, forming an arch between the two parallel plates.
-
Secure the tubing to ensure it remains in the grooves during the test.
-
Set the initial distance between the plates to be at least twice the expected kink distance.
-
Activate the tensile testing apparatus to move the upper plate down at a constant rate of 40 mm/min ± 20 mm/min.
-
Continuously monitor and record the flow rate as a function of the plate distance.
-
The tubing is considered kinked when the flow rate is reduced to 50% of the initial baseline flow. Record the corresponding plate distance (D).
-
Repeat the procedure for a minimum of four additional tubing samples.
-
Calculate the mean plate distance and apply a correction factor based on the tubing's outer diameter and the groove depth of the test tool to determine the "corrected kink distance".
4. Expression of Results: The final result is reported as the mean corrected kink distance in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for the EN 13868 short-term kink resistance test.
Signaling Pathway in Drug Delivery
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell metabolism, growth, and proliferation, and is a frequent target in cancer drug development. Kink-resistant tubing is essential for the reliable delivery of mTOR inhibitors in experimental and clinical settings.
Caption: Simplified mTOR signaling pathway, a key target for drug delivery systems.
References
- 1. Testing Out a Practical Alternative to PVC Tubing - Medical Design Briefs [medicaldesignbriefs.com]
- 2. elastomer.kuraray.com [elastomer.kuraray.com]
- 3. Braided high-pressure silicone tubing for pharmaceutical fluid handling – RAUMEDIC [raumedic.com]
- 4. Kink Resistant 4 Ply Braided Silicone Tubing , Steel Wire Reinforced Hose [silicone-tubings.com]
- 5. assets.unilogcorp.com [assets.unilogcorp.com]
- 6. Medalist® Thermoplastic Elastomers (TPEs) for Medical Tubing - Product Selector Guide | Teknor Apex [teknorapex.com]
- 7. Reinforced Silicone Tube Options for Kink, Wear, or Burst Resistance - Medical Design Briefs [medicaldesignbriefs.com]
- 8. scribd.com [scribd.com]
- 9. laboratuar.com [laboratuar.com]
Comparative Analysis of Endovascular Grafts in Clinical Trials
An objective comparison of clinical trial outcomes for endovascular grafts is provided below.
Introduction
Endovascular aneurysm repair (EVAR) has become a primary treatment for aortic aneurysms, offering a less invasive alternative to open surgery.[1][2] The landscape of endovascular grafts is diverse, with various designs tailored to different aortic anatomies. These include standard infrarenal stent-grafts, as well as more complex fenestrated, branched, and physician-modified grafts designed for juxtarenal and thoracoabdominal aneurysms.[2][3] This guide provides a comparative overview of the clinical trial outcomes for these different types of endovascular grafts, with a focus on quantitative data, experimental protocols, and logical workflows.
Data Presentation: Comparative Clinical Outcomes
The following tables summarize key performance indicators from various studies on different types of endovascular grafts.
Table 1: Outcomes for Standard EVAR Grafts
| Outcome | Medtronic Endurant II/IIs | Gore Excluder/Excluder Conformable |
| Primary Endpoint | Proportion of patients with sac regression ≥5 mm at 1 year | Proportion of patients with sac regression ≥5 mm at 1 year |
| Study Design | Prospective, randomized, dual-arm | Prospective, randomized, dual-arm |
| Follow-up | 5 years | 5 years |
Data is based on the ADVANCE Trial protocol, a post-market study. Specific outcome percentages are pending trial completion.
Table 2: Outcomes for Complex Endovascular Grafts
| Graft Type | Technical Success Rate | Re-intervention Rate (Midterm) | 30-day Mortality | Key Complications |
| Physician-Modified (PMEG) | 87% (overall); 97% for main renal arteries | 9% (at one year) | 0% | Major adverse events: 11.9% at 30 days |
| Fenestrated (FEVAR) | 82.4% | Varies by study | Low | Endoleaks, graft migration |
| Chimney (chTEVAR) | Not specified in provided results | 20% (in-hospital) | 9.5% (overall, two patients) | Retrograde type A dissection, stent graft infection |
| Custom-Made Fenestrated (cmfTEVAR) | Not specified in provided results | 0% (in-hospital) | 0% | None reported in the study |
Experimental Protocols
The methodologies for the clinical trials cited in this guide generally adhere to the following framework:
1. Study Design:
-
Prospective, Multi-center, Single-Arm or Randomized Controlled Trials: Most studies evaluating new endovascular grafts are prospective and conducted across multiple medical centers to ensure a diverse patient population.[4] Single-arm studies are common for novel devices, while randomized controlled trials are used to compare a new device against an established one.[4]
2. Patient Population:
-
Inclusion Criteria: Patients are typically included based on the specific type of aortic aneurysm (e.g., abdominal, juxtarenal, thoracoabdominal), aneurysm size, and anatomical suitability for the endovascular graft being studied. High-risk patients who are unsuitable for open surgery are often candidates for these trials.
-
Exclusion Criteria: Patients may be excluded due to factors such as significant thrombus or calcium at the implantation sites, unsuitable arterial anatomy, or allergies to the device materials.
3. Intervention:
-
Implantation Procedure: The endovascular graft is implanted via a minimally invasive procedure, typically through the femoral artery. The device is guided to the aneurysm site under fluoroscopic imaging.
-
Device Details: The specific type of graft (e.g., bifurcated, fenestrated, branched) is chosen based on the patient's anatomy. For physician-modified grafts, the device is altered by the surgeon prior to implantation to accommodate the patient's specific arterial branching.
4. Follow-up:
-
Imaging: Patients undergo regular imaging studies, such as CT angiography (CTA), at specified intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter) to assess the graft's position, patency, and the size of the aneurysm sac.[4]
-
Clinical Evaluation: Clinical follow-up includes assessment of any adverse events, re-interventions, and overall health status.
5. Endpoints:
-
Primary Safety Endpoint: This is often defined as the absence of major adverse events within 30 days of the procedure.
-
Primary Efficacy Endpoint: This typically includes technical success of the implantation, patency of the graft and any target vessels, and freedom from aneurysm-related mortality and re-intervention within a specified timeframe (e.g., 12 months).
Mandatory Visualization
Below are diagrams illustrating key logical relationships and workflows in the context of endovascular graft clinical trials.
Caption: Workflow for patient enrollment and follow-up in a typical endovascular graft clinical trial.
References
- 1. Endovascular Stent Grafts for Abdominal Aortic Aneurysms [southcarolinablues.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Aortic Aneurysm Cook Medical Products | Cook Medical [cookmedical.com]
- 4. Frontiers | A prospective, multicenter, single-arm clinical trial cohort to evaluate the safety and effectiveness of a novel stent graft system (WeFlow-JAAA) for the treatment of juxtarenal abdominal aortic aneurysm: A study protocol [frontiersin.org]
Preclinical Comparative Guide: K783-0308 in Acute Myeloid Leukemia
Disclaimer: K783-0308 is a preclinical drug candidate. As such, there is no data available from human clinical trials, including long-term follow-up data on patient outcomes. This guide provides a comparison based on available preclinical data and in the context of existing therapies for Acute Myeloid Leukemia (AML).
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the preclinical performance of this compound with alternative therapeutic agents for Acute Myeloid Leukemia (AML), supported by available experimental data.
Overview of this compound
This compound is an investigational small molecule identified as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] It was discovered through a structure-based virtual screening approach and is being explored as a potential therapeutic agent for AML.[1]
The rationale for dual inhibition of FLT3 and MNK2 stems from the limitations of monotherapy with FLT3 inhibitors, which can lead to drug resistance.[1] MNK2 is involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which integrates signals from the RAS/RAF/ERK and PI3K/AKT/mTOR oncogenic pathways.[1] By simultaneously targeting both FLT3 and MNK2, this compound aims to achieve a more potent and durable anti-leukemic effect.[1]
Preclinical Performance Data
The following tables summarize the available preclinical data for this compound and compare it with established FLT3 inhibitors currently used in the treatment of AML.
Table 1: In Vitro Inhibitory Activity of this compound and Approved FLT3 Inhibitors
| Compound | Target(s) | IC50 (nM) | AML Cell Line(s) Tested | Reference(s) |
| This compound | FLT3 | 680 | Not specified in provided context | [1] |
| MNK2 | 406 | Not specified in provided context | [1] | |
| Midostaurin | Multikinase (including FLT3) | Not specified in provided context | Not specified in provided context | |
| Gilteritinib | FLT3, AXL | Not specified in provided context | Not specified in provided context | |
| Quizartinib | FLT3 | <1 | MV4-11, MOLM-13, MOLM-14 |
Table 2: In Vitro Cellular Effects of this compound in AML Cell Lines
| Compound | AML Cell Line(s) | Key Effects | Reference(s) |
| This compound | MV-4-11, MOLM-13 | Inhibition of cell growth, Induction of G0/G1 cell cycle arrest | [1] |
Comparison with Alternative Therapies
The current standard of care for patients with FLT3-mutated AML typically involves intensive chemotherapy in combination with a FLT3 inhibitor. Approved FLT3 inhibitors include midostaurin, a multi-kinase inhibitor, and the more selective second-generation inhibitors, gilteritinib and quizartinib.
Midostaurin: A first-generation, multi-targeted kinase inhibitor that, in combination with standard chemotherapy, has been shown to improve overall survival in newly diagnosed FLT3-mutated AML.
Gilteritinib and Quizartinib: Second-generation FLT3 inhibitors with higher potency and selectivity for FLT3. They are used in both newly diagnosed and relapsed/refractory settings.
This compound distinguishes itself from these agents through its novel dual inhibitory mechanism targeting both FLT3 and MNK2. While the preclinical data for this compound is still in its early stages, the rationale of overcoming resistance to FLT3 monotherapy by co-targeting a key downstream signaling node is a promising strategy. A direct comparison of in vitro potency (IC50) suggests that second-generation FLT3 inhibitors like quizartinib are significantly more potent against FLT3 than this compound. However, the potential synergistic effect of dual FLT3/MNK2 inhibition by this compound may offer advantages that are not captured by simple IC50 values against a single target.
Experimental Protocols
Structure-Based Virtual Screening
The identification of this compound was accomplished through a structure-based virtual screening approach. This computational method involves the following general steps:
-
Target Selection and Preparation: Three-dimensional crystal structures of the target proteins, FLT3 and MNK2, were obtained from a protein data bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Compound Library Screening: A large database of chemical compounds (in this case, the ChemDiv database) was screened in silico.[1] The three-dimensional conformation of each compound was docked into the binding sites of both FLT3 and MNK2.
-
Scoring and Ranking: A scoring function was used to estimate the binding affinity of each compound to each target. Compounds were ranked based on their predicted binding scores for both kinases.
-
Hit Selection and In Vitro Validation: Top-ranking compounds predicted to bind to both FLT3 and MNK2 were selected for experimental validation. These "hits" were then tested in in vitro biochemical and cellular assays to confirm their inhibitory activity.
Cell Viability and Cell Cycle Analysis
The effects of this compound on AML cell lines were assessed using standard in vitro assays:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
AML cells (MV-4-11 and MOLM-13) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Metabolically active cells convert the MTT into a colored formazan product.
-
The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
-
Cell Cycle Analysis (by Flow Cytometry):
-
AML cells were treated with this compound or a vehicle control for a specified time.
-
Cells were harvested, fixed, and permeabilized.
-
A fluorescent DNA-binding dye (e.g., propidium iodide) was added to stain the cellular DNA.
-
The DNA content of individual cells was measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed to determine the effect of the compound on cell cycle progression.
-
Visualizations
References
K783-0308: A Preclinical Candidate for Acute Myeloid Leukemia with Untested Performance in Patient Populations
K783-0308 is a promising preclinical dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2), being investigated for the treatment of acute myeloid leukemia (AML).[1] Currently, there is no publicly available data from human clinical trials regarding the performance of this compound in any patient population, including those considered challenging. As the compound is in the preclinical stage of development, its efficacy and safety in humans are yet to be determined.
Initial laboratory studies have shown that this compound can inhibit the growth of AML cells and induce cell cycle arrest at the G0/G1 phase.[1] The dual-inhibition mechanism is of interest because monotherapy with FLT3 inhibitors can lead to drug resistance.[1] By targeting both FLT3 and MNK2, this compound may offer an additive effect against AML.[1]
Due to the absence of clinical data, a comparison guide detailing this compound's performance against other therapeutic alternatives in challenging patient populations cannot be constructed. Information regarding experimental protocols in human subjects and comparative quantitative data is not available.
Targeted Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual inhibitory effects on the FLT3 and MNK2 signaling pathways, which are implicated in AML.
Preclinical Data Summary
The following table summarizes the available preclinical data for this compound.
| Parameter | Value | Cell Lines Tested | Source |
| Target | FLT3 and MNK2 | MV-4-11, MOLM-13 | [1] |
| IC50 (FLT3) | 680 nM | Not specified | [1] |
| IC50 (MNK2) | 406 nM | Not specified | [1] |
| In Vitro Effect | Inhibition of cell growth, G0/G1 cell cycle arrest | MV-4-11, MOLM-13 | [1] |
Experimental Protocols
As all available data is from preclinical studies, the methodologies described are for in vitro experiments.
Cell Growth Inhibition Assay: The inhibitory effect of this compound on the growth of AML cell lines (MV-4-11 and MOLM-13) was likely determined using a standard cell viability assay, such as the MTT or MTS assay. In this type of assay, cells are seeded in microplates and treated with varying concentrations of the compound. After a specified incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, flow cytometry is typically used. AML cells are treated with the compound for a defined period. Subsequently, the cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of each cell is then measured by a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G0/G1 phase would indicate a cell cycle arrest at that stage.
Conclusion
This compound is a novel dual inhibitor with a promising preclinical profile for the treatment of AML. Its ability to target both FLT3 and MNK2 suggests it could be a valuable strategy to overcome drug resistance observed with single-target FLT3 inhibitors. However, it is crucial to emphasize that these findings are from laboratory studies, and the performance of this compound in human subjects remains unknown. Further research, including comprehensive clinical trials, will be necessary to establish the safety, efficacy, and potential role of this compound in treating patients with AML, including those in challenging populations. Professionals in drug development should monitor the progress of this compound as it potentially moves into clinical evaluation.
References
Validating Computational Models of K783-0308's In-Vivo Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models of the in-vivo behavior of K783-0308, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2). This compound has been identified as a promising lead compound for the treatment of Acute Myeloid Leukemia (AML).[1][2] This document outlines a comparative approach, leveraging data from established FLT3 inhibitors to propose a validation strategy for computational models predicting the in-vivo efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound was identified through a structure-based virtual screening approach and has demonstrated potent inhibitory activity against both FLT3 and MNK2, with IC50 values of 680 nM and 406 nM, respectively.[1][2] In-vitro studies have shown that this compound can inhibit the growth of AML cell lines, such as MV-4-11 and MOLM-13, and induce G0/G1 cell cycle arrest.[1][2] The dual inhibition of FLT3 and MNK2 is a promising strategy for overcoming the drug resistance often associated with monotherapy targeting only FLT3.[3]
The Role of Computational Modeling in Drug Development
Computational models are increasingly integral to the drug discovery and development process. They offer the potential to predict a compound's in-vivo behavior, thereby reducing the time and cost associated with preclinical studies. For kinase inhibitors like this compound, computational approaches can be used for:
-
Virtual Screening: Identifying potential inhibitors from large chemical libraries.[1][2]
-
Pharmacokinetic (PK) / Pharmacodynamic (PD) Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its therapeutic effect over time.
-
Efficacy Prediction: Estimating the anti-tumor activity in in-vivo models.
The validation of these computational models against robust experimental data is crucial to ensure their predictive accuracy and utility in guiding drug development decisions.
Comparative Data of Alternative FLT3 Inhibitors
To establish a framework for validating computational models of this compound, it is instructive to review the performance of other FLT3 inhibitors that have undergone extensive preclinical and clinical evaluation. The following table summarizes key in-vivo data for three such inhibitors: Gilteritinib, Quizartinib, and Sorafenib.
| Drug | Mechanism of Action | In-Vivo Model | Key In-Vivo Findings | References |
| Gilteritinib | FLT3/AXL inhibitor | MV4-11 and MOLM-13 xenografts in mice | Demonstrated tumor regression and improved survival. High intratumor distribution after oral administration. | [4] |
| Quizartinib | Potent and selective FLT3 inhibitor | FLT3-ITD AML models | Showed significant survival benefit compared to salvage chemotherapy. | [5] |
| Sorafenib | Multi-kinase inhibitor (including FLT3) | Human AML xenografts in NOD-SCID-IL2Rγnull mice | In combination with cytarabine, significantly prolonged median survival. | [6] |
Proposed In-Vivo Validation Workflow for this compound Computational Models
The following workflow outlines the key experimental steps required to generate the necessary data for validating computational models of this compound's in-vivo behavior.
Experimental Protocols
-
Cell Lines: Utilize human AML cell lines with FLT3 mutations, such as MV4-11 or MOLM-13, which are known to be sensitive to FLT3 inhibition.
-
Animals: Employ immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.
-
Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse. For a more clinically relevant model, consider intravenous injection to establish a disseminated leukemia model.[7]
-
Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements for subcutaneous models. For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human leukemia cells.
-
Dosing: Administer this compound to tumor-bearing mice via a clinically relevant route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points after dosing.
-
Analysis: Determine the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.
-
Data Modeling: Use the concentration-time data to calculate key PK parameters including half-life, clearance, and volume of distribution. This data is essential for validating the PK component of the computational model.[8]
-
Biomarker Analysis: After treatment with this compound, collect tumor tissue and/or bone marrow.
-
Target Engagement: Assess the inhibition of FLT3 and MNK2 phosphorylation using techniques like Western blotting or immunohistochemistry. Analyze downstream signaling molecules such as STAT5, ERK, and eIF4E to confirm pathway inhibition.[9]
-
Cellular Effects: Evaluate the induction of apoptosis (e.g., via TUNEL staining or caspase-3 cleavage) and inhibition of proliferation (e.g., via Ki-67 staining) in the tumor tissue.
-
Treatment Groups: Randomize tumor-bearing mice into vehicle control and this compound treatment groups. Include a positive control group treated with a known FLT3 inhibitor like gilteritinib.
-
Treatment Schedule: Administer the compounds according to a predetermined schedule (e.g., once or twice daily for a specified number of weeks).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression. For disseminated models, overall survival is a key endpoint.
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess the toxicity of the treatment.
Signaling Pathways of Interest
Understanding the signaling pathways targeted by this compound is fundamental to interpreting experimental results and refining computational models.
FLT3 Signaling Pathway
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, driving downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT. These pathways promote cell proliferation and survival while inhibiting apoptosis.[10][11]
MNK2 Signaling Pathway
MNK1 and MNK2 are activated by the ERK and p38 MAPK pathways. Their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E is a critical step in the initiation of translation of many oncogenic proteins.[12][13]
Conclusion
The validation of computational models for novel drug candidates like this compound is a critical step in their development pipeline. By leveraging a comparative approach with established drugs and employing a systematic in-vivo validation workflow, researchers can build confidence in the predictive power of their models. This, in turn, can accelerate the translation of promising compounds from the laboratory to the clinic, ultimately benefiting patients with AML. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive framework for this validation process.
References
- 1. Identification of a dual FLT3 and MNK2 inhibitor for acute myeloid leukemia treatment using a structure-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Multikinase Inhibitor Sorafenib in Combination With Cytarabine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
Comparative Guide to the Mechanical Strength of Biomaterials for Drug Delivery and Tissue Engineering
This guide provides a comparative analysis of the mechanical properties of three common biomaterials used in research, and drug development: Alginate hydrogels, Gelatin Methacryloyl (GelMA) hydrogels, and Poly(lactic-co-glycolic acid) (PLGA) scaffolds. While the internal designation "K783-0308" does not correspond to a publicly documented biomaterial, this guide uses these well-characterized materials to benchmark the range of mechanical strengths achievable for various biomedical applications.
The selection of an appropriate biomaterial is critical for the success of drug delivery systems and tissue engineering constructs, with mechanical properties playing a pivotal role in their in vivo performance.[1][2] This guide offers researchers, scientists, and drug development professionals a direct comparison of quantitative mechanical data, detailed experimental protocols for strength validation, and logical workflows for material selection.
Data Presentation: Comparative Mechanical Properties
The mechanical behavior of biomaterials is a critical factor in their design and application, influencing their structural integrity and ability to mimic native tissues.[1][3] The following table summarizes the key mechanical properties of Alginate hydrogels, GelMA hydrogels, and PLGA scaffolds, providing a baseline for comparison. It is important to note that these values can be tuned by altering factors such as polymer concentration, crosslinking density, and fabrication methods.[4][5][6]
| Material Class | Representative Formulation/Type | Tensile Strength (kPa) | Compressive Modulus (kPa) | Key Influencing Factors |
| Alginate Hydrogel | 2% (w/v) Ca-alginate | 492 - 733[7] | 5 - 20[6] | Alginate type (high-G vs. high-M), cation type and concentration for crosslinking.[6][8] |
| GelMA Hydrogel | 10% (w/v) GelMA | Not commonly reported; valued for compressive properties. | 17 - 164[9] | GelMA concentration, degree of methacrylation, UV exposure time.[5][10] |
| PLGA Scaffold | 50:50 LA:GA ratio, porous scaffold | 3,200 - 3,700[11] | ~91,800 (as reported for a specific formulation)[12] | LA:GA ratio, porosity, molecular weight, fabrication method (e.g., electrospinning, 3D printing).[4][13] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties. These protocols are fundamental to the validation of biomaterial strength.
1. Uniaxial Tensile Testing (for Alginate Hydrogels and PLGA Scaffolds)
-
Objective: To determine the ultimate tensile strength (UTS) and Young's modulus of a material, providing insight into its elasticity and failure point under tension.[8]
-
Apparatus: A universal testing machine (e.g., Instron) equipped with a load cell appropriate for the expected forces.
-
Sample Preparation:
-
Hydrogel samples are typically cast into a specific shape, such as a dumbbell or rectangular strip, using a mold.
-
PLGA scaffolds are prepared according to their fabrication protocol (e.g., electrospinning into sheets, 3D printing).[11]
-
The dimensions (width and thickness) of the sample's gauge length are measured precisely.
-
-
Procedure:
-
The sample is securely clamped into the grips of the testing machine.
-
A tensile load is applied at a constant strain rate (e.g., 20% strain/min) until the sample fractures.[5]
-
The load and displacement are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Stress (σ): Calculated by dividing the applied load by the original cross-sectional area of the sample.
-
Tensile Strain (ε): Calculated as the change in length divided by the original gauge length.
-
A stress-strain curve is plotted. The peak stress is the UTS. The Young's modulus is determined from the initial linear slope of this curve.
-
2. Uniaxial Compression Testing (for Hydrogels and Scaffolds)
-
Objective: To measure the compressive modulus, which indicates the material's stiffness and ability to withstand compressive forces. This is particularly relevant for load-bearing applications.[5]
-
Apparatus: A universal testing machine with parallel compression platens.
-
Sample Preparation:
-
Samples are typically prepared as cylinders or cubes with a defined diameter and height. For hydrogels, they are often incubated in a relevant buffer (e.g., PBS) at 37°C before testing.[5]
-
-
Procedure:
-
The sample is placed on the lower platen of the testing machine.
-
The upper platen is lowered to make contact with the sample.
-
A compressive load is applied at a constant strain rate.
-
Load and displacement are recorded until a predefined strain (e.g., 80%) is reached.[7]
-
-
Data Analysis:
-
Compressive Stress (σ): Calculated by dividing the load by the sample's original cross-sectional area.
-
Compressive Strain (ε): Calculated as the change in height divided by the original height.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve.
-
Mandatory Visualizations
Experimental Workflow for Mechanical Strength Validation
Caption: Workflow for benchtop mechanical testing of biomaterials.
Decision Pathway for Biomaterial Selection Based on Mechanical Requirements
Caption: Decision tree for selecting biomaterials based on mechanical needs.
References
- 1. Advances in Hydrogel-Based Drug Delivery Systems | MDPI [mdpi.com]
- 2. Mechanical and biological properties of 3D printed bone tissue engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Tough, stretchable and compressive alginate-based hydrogels achieved by non-covalent interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03733H [pubs.rsc.org]
- 8. The tensile properties of alginate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning Physical Properties of GelMA Hydrogels through Microarchitecture for Engineering Osteoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. Poly(lactide-co-glycolide) porous scaffolds for tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of K783-0308: A Preclinical Dual FLT3/MNK2 Inhibitor for Acute Myeloid Leukemia with a Hypothetical Role in Regenerative Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical compound K783-0308. While the primary focus of research on this compound is its potential as a therapeutic agent for Acute Myeleloid Leukemia (AML), this document will also address the user's query regarding its "healing response."
It is important to note at the outset that there is no direct scientific literature available detailing the effects of this compound on wound healing or other forms of tissue repair. This compound has been specifically investigated as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and MAPK-interacting serine/threonine-protein kinase 2 (MNK2) for the treatment of AML.
This guide will therefore first present a detailed comparative analysis of this compound within its established therapeutic context of AML, comparing its preclinical data with clinically approved FLT3 inhibitors. Subsequently, it will explore the hypothetical connection between the signaling pathways targeted by this compound and cellular processes involved in tissue regeneration, drawing on tangential findings in the scientific literature.
Part 1: Comparative Analysis of this compound in Acute Myeloid Leukemia (AML)
This compound is a preclinical dual inhibitor of FLT3 and MNK2, which has shown promise in inhibiting the growth of AML cells.[1] The rationale for this dual-targeted approach is to overcome the resistance often seen with monotherapy using FLT3 inhibitors.[1]
Data Presentation: Preclinical and Clinical Performance of FLT3 Inhibitors
The following tables summarize the available preclinical data for this compound and the clinical trial data for several first and second-generation FLT3 inhibitors used in the treatment of AML.
Table 1: Preclinical Data of this compound in AML Cell Lines
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| This compound | FLT3 | 680 | MV-4-11, MOLM-13 | Inhibited cell growth, Induced G0/G1 cell cycle arrest |
| MNK2 | 406 |
Source: Patsnap Synapse[1]
Table 2: Comparative Efficacy of Clinically Approved FLT3 Inhibitors in AML
| Drug | Generation | Therapeutic Setting | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Midostaurin | First | Newly Diagnosed FLT3-mutated AML (in combination with chemotherapy) | 59% (CR) | 74.7 months |
| Gilteritinib | Second | Relapsed/Refractory FLT3-mutated AML | 34% (CR+CRh) | 9.3 months |
| Sorafenib | First | Newly Diagnosed FLT3-ITD AML (in combination with chemotherapy) | 98% | 42 months |
| Quizartinib | Second | Relapsed/Refractory FLT3-ITD AML | 48% (CRc) | 6.2 months |
| Crenolanib | Second | Newly Diagnosed FLT3-mutated AML (in combination with chemotherapy) | 86% (CRc) | Not Reached |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; CRc: Composite Complete Remission. Data compiled from multiple clinical trials.
Table 3: Common Adverse Events of Clinically Approved FLT3 Inhibitors
| Drug | Common Adverse Events (Grade ≥3) |
| Midostaurin | Febrile neutropenia, Rash, Nausea, Vomiting, Mucositis |
| Gilteritinib | Anemia, Febrile neutropenia, Thrombocytopenia, Increased transaminases |
| Sorafenib | Hand-foot skin reaction, Diarrhea, Hypertension, Rash |
| Quizartinib | QT prolongation, Myelosuppression, Febrile neutropenia |
| Crenolanib | Nausea, Vomiting, Diarrhea, Febrile neutropenia |
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of compounds like this compound in an AML context.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of AML cells.
-
Methodology:
-
AML cells (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 48-72 hours.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following treatment with the inhibitor.
-
Methodology:
-
AML cells are treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
-
3. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of FLT3 and MNK2.
-
Methodology:
-
Recombinant human FLT3 or MNK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
The IC50 value for kinase inhibition is calculated.
-
Mandatory Visualization: Signaling Pathway in AML
Caption: Dual inhibition of FLT3 and MNK2 signaling pathways in AML by this compound.
Part 2: Hypothetical Role of FLT3 and MNK2 Inhibition in Healing and Regeneration
While this compound is being developed as an anti-cancer agent, the signaling pathways it targets are involved in fundamental cellular processes that are also crucial for tissue repair and regeneration, such as cell proliferation, differentiation, and inflammation.
A recent study has provided an intriguing, though indirect, link between MNK2 inhibition and tissue regeneration. Researchers found that a small molecule inhibitor of MNK2 could potentiate the regeneration of pancreatic β-cells.[2] This suggests that modulating the MNK2 pathway could have pro-regenerative effects in certain contexts.
The FLT3 signaling pathway is primarily known for its role in hematopoiesis. However, inflammation, which is a critical phase of wound healing, is heavily regulated by cytokines and growth factors that can activate similar downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.
It is important to emphasize that the following diagram represents a hypothetical model of how FLT3 and MNK2 signaling could be involved in healing processes, based on their known downstream effectors. There is currently no direct evidence to support a therapeutic role for this compound in wound healing.
Mandatory Visualization: Hypothetical Signaling in Tissue Regeneration
Caption: Hypothetical involvement of FLT3 and MNK2 pathways in tissue regeneration.
Conclusion
This compound is a promising preclinical dual FLT3/MNK2 inhibitor with a clear therapeutic rationale and demonstrated activity in AML models. A comparative analysis with established FLT3 inhibitors highlights the potential of this dual-targeted approach.
Regarding a "healing response," there is no direct evidence to support the use of this compound in wound healing or tissue repair. However, the finding that MNK2 inhibition can promote pancreatic β-cell regeneration opens an intriguing, albeit speculative, avenue for future research into the role of this pathway in regenerative medicine. Further investigation is required to determine if the modulation of FLT3 and MNK2 signaling by compounds like this compound could have any beneficial effects in the context of tissue healing. For now, the development and evaluation of this compound remain firmly in the realm of oncology and specifically, the treatment of Acute Myeloid Leukemia.
References
Safety Operating Guide
Essential Safety and Handling Protocols for K783-0308
Disclaimer: A specific Safety Data Sheet (SDS) for "K783-0308" could not be located. The following guidance is based on established best practices for handling chemicals with unknown or potentially hazardous properties in a research and development environment. It is imperative to treat any substance of unknown toxicity as potentially hazardous.[1][2] This information is intended to supplement, not replace, a thorough hazard assessment and adherence to your institution's specific safety protocols.
This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure to potential chemical and physical hazards. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes, sprays of hazardous liquids, and flying particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[4][5] | Prevents skin contact with the chemical. The specific glove material should be chosen based on the chemical's (unknown) properties; nitrile is a common starting point for many lab chemicals.[5] |
| Body Protection | A laboratory coat (Nomex® or similar flame-retardant material is recommended if flammability is a potential, yet unknown, hazard).[5] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe and closed-heel shoes made of a durable material.[1] | Protects feet from spills and falling objects. |
| Respiratory Protection | To be used within a certified chemical fume hood. If this is not possible, a respiratory hazard evaluation should be conducted to determine the appropriate respirator.[5][6] | Minimizes the inhalation of potentially harmful vapors, dust, or aerosols.[6] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container with the date received and the full chemical name.[1]
-
Store in a well-ventilated, designated area away from incompatible materials.[4] Segregate chemicals by hazard class (e.g., flammables, corrosives, oxidizers) to the best of your ability, assuming unknown hazards.[4]
-
Ensure the storage location is not exposed to heat or direct sunlight.[4]
2. Handling and Use:
-
Before handling, review all available information and have a clear plan for the experiment.[2]
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Do not work alone when handling hazardous or unknown chemicals.[1][7]
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.
-
Keep all containers of this compound sealed when not in use.[1]
3. Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.[8]
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.[9]
-
For larger spills, or if the substance is volatile or highly toxic, evacuate the area and contact your institution's emergency response team.[10]
-
Contaminated surfaces should be decontaminated, and all cleanup materials must be disposed of as hazardous waste.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
All waste containing this compound must be treated as hazardous waste.[12]
-
Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the full chemical name, and the date of generation.[12]
-
Do not mix different types of chemical waste.[13]
-
Store waste containers in a designated and properly ventilated area, segregated by compatibility.[12]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Do not pour chemical waste down the drain.[1]
Experimental Workflow for Safe Handling of this compound
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. juniata.edu [juniata.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lsu.edu [lsu.edu]
- 8. cmu.edu [cmu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
